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3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Documentation Hub

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  • Product: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone
  • CAS: 898788-00-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

The following technical guide provides an in-depth analysis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone , a specialized dihydrochalcone derivative used primarily as a scaffold in medicinal chemistry and organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone , a specialized dihydrochalcone derivative used primarily as a scaffold in medicinal chemistry and organic synthesis.[1]

Chemical Identity, Synthesis, and Application Profiles

Executive Summary

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6) is a synthetic organic intermediate belonging to the dihydrochalcone (1,3-diphenylpropan-1-one) class.[1][2] Characterized by a saturated ethylene linker connecting a chlorophenyl moiety and a dimethyl-substituted benzoyl core, this molecule serves as a critical building block for heterocycle synthesis (e.g., pyrazolines, indoles) and structure-activity relationship (SAR) studies in drug discovery.[1][2] Its structural features combine lipophilicity with electronic modulation, making it a valuable probe for hydrophobic binding pockets.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers[1][2]
  • IUPAC Name: 1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)propan-1-one[1][2]

  • Common Name: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone[1][2][3]

  • CAS Registry Number: 898788-00-6[1][2][3]

  • Molecular Formula: C₁₇H₁₇ClO[2][3]

  • Molecular Weight: 272.77 g/mol [1][2][3]

  • SMILES: CC1=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C(C)C=C1[1][2][3]

Structural Pharmacophore

The molecule is composed of three distinct domains that dictate its reactivity and physicochemical properties:[1][2]

  • Acceptor Core (A-Ring): A 2,5-dimethylphenyl ring.[1][2] The ortho-methyl group provides steric bulk near the carbonyl, potentially influencing enzymatic metabolism (steric hindrance of carbonyl reduction).[1][2]

  • Linker: A flexible, saturated ethylene bridge (-CH₂-CH₂-) connecting the carbonyl to the distal ring.[1][2] This saturation distinguishes it from chalcones, imparting greater chemical stability and rotational freedom.[1][2]

  • Distal Effector (B-Ring): A 4-chlorophenyl ring.[1][4] The chlorine atom at the para-position enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para-position).[1][2]

Physicochemical Properties (Predicted)
PropertyValue / DescriptionSignificance
Physical State Crystalline SolidLikely off-white to pale yellow powder.[1][2]
Melting Point 65–85 °C (Est.)Typical for non-hydroxylated dihydrochalcones.[1][2]
LogP (Lipophilicity) ~4.8 ± 0.4Highly lipophilic; suggests high membrane permeability but low aqueous solubility.[1][2]
H-Bond Donors 0Lack of -OH/-NH groups increases blood-brain barrier (BBB) penetration potential.[1][2]
H-Bond Acceptors 1 (Carbonyl)Weak acceptor; interacts with receptor pockets via dipole interactions.[1][2]
Rotatable Bonds 4Allows conformational adaptation within binding sites.[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone typically follows a two-stage workflow: Aldol Condensation to form the chalcone intermediate, followed by Catalytic Hydrogenation .[1][2]

Synthetic Pathway Visualization

SynthesisPathway Acetophenone 2',5'-Dimethylacetophenone Step1 Claisen-Schmidt Condensation (NaOH/EtOH) Acetophenone->Step1 Aldehyde 4-Chlorobenzaldehyde Aldehyde->Step1 Chalcone Intermediate Chalcone (Unsaturated) Step2 Selective Reduction (H2, Pd/C or NaBH4/NiCl2) Chalcone->Step2 Product 3-(4-Chlorophenyl)- 2',5'-dimethylpropiophenone Step1->Chalcone - H2O Step2->Product + H2

Figure 1: Two-step synthetic route via chalcone intermediate.[1][2]

Detailed Protocol
Stage 1: Claisen-Schmidt Condensation

Objective: Synthesize the unsaturated chalcone precursor.[1][2]

  • Reagents: Dissolve 2',5'-dimethylacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Catalysis: Add aqueous NaOH (40%, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The solution will likely turn yellow/orange due to conjugation.

  • Workup: Pour into ice water and neutralize with dilute HCl. Filter the precipitate.[1][2] Recrystallize from ethanol.

Stage 2: Selective Hydrogenation

Objective: Reduce the alkene without reducing the carbonyl or dehalogenating the aromatic ring.[1][2]

  • System: Dissolve the chalcone in Ethyl Acetate or THF.[1][2]

  • Catalyst: Use 10% Pd/C (5-10 wt%) or Raney Nickel. Note: Avoid prolonged reaction times to prevent dechlorination.

  • Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) at RT for 2–4 hours.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.[1][2]

Analytical Characterization

To validate the identity of the compound, researchers should look for specific spectroscopic signatures.[1][2]

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The saturation of the linker is the key differentiator from the starting chalcone.[1][2]

  • δ 2.30 - 2.40 ppm (s, 6H): Two singlets corresponding to the Ar-CH₃ groups (2' and 5' positions).

  • δ 3.00 - 3.10 ppm (t, 2H): Triplet for the α-methylene protons (-C(=O)-CH₂ -).[1][2]

  • δ 3.20 - 3.30 ppm (t, 2H): Triplet for the β-methylene protons (-CH₂-CH₂ -Ar).[1][2]

  • δ 7.10 - 7.30 ppm (m, 4H): AA'BB' system characteristic of the 4-chlorophenyl ring.[1]

  • δ 7.00 - 7.50 ppm (m, 3H): AMX or ABC pattern for the 2,5-dimethylphenyl ring protons.[1][2]

Infrared Spectroscopy (FT-IR)
  • 1680–1690 cm⁻¹: Strong C=O stretching vibration (conjugated ketone, slightly shifted due to ortho-substitution).[1][2]

  • 2850–2950 cm⁻¹: Aliphatic C-H stretching (due to methyl and ethyl groups).[1][2]

  • 750–850 cm⁻¹: C-Cl stretching and aromatic out-of-plane bending.[1][2]

Applications & Biological Relevance[1][2][3]

This compound is primarily utilized as a Late-Stage Intermediate (LSI) in drug development.[1][2] Its specific applications include:

Heterocycle Synthesis

The ketone functionality serves as a "handle" for cyclization reactions.[1][2]

  • Pyrazolines: Reaction with hydrazine derivatives yields pyrazolines, known for anti-inflammatory and antidepressant activity.[1]

  • Indoles: Via Fischer indole synthesis (if derivatized) or other cyclization methods.[1][2]

Pharmacological Probing

In SAR studies, this molecule is used to test the hydrophobic tolerance of a binding pocket.[1][2]

  • SGLT2 Inhibitors: Dihydrochalcones are the foundational scaffold for gliflozins (e.g., Dapagliflozin).[1][2] This chlorinated analog could serve as a probe for selectivity in glucose transporter research.[1][2]

  • Tyrosinase Inhibition: Related chalcones are studied for skin whitening agents; the reduced form allows for comparative efficacy studies regarding conformational rigidity.[1][2]

Logic of Application (Flowchart)

Applications Core 3-(4-Chlorophenyl)- 2',5'-dimethylpropiophenone Branch1 Synthetic Chemistry Core->Branch1 Branch2 Medicinal Chemistry Core->Branch2 App1 Pyrazoline Synthesis (via Hydrazine) Branch1->App1 App2 Mannich Bases (via Formaldehyde/Amine) Branch1->App2 App3 SGLT2 Inhibitor Analog Studies Branch2->App3 App4 Metabolic Stability Testing (Para-Cl block) Branch2->App4

Figure 2: Downstream applications in synthesis and drug discovery.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, handling should follow protocols for halogenated aromatic ketones .[1][2]

  • GHS Classification (Predicted):

    • Warning: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]

  • Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2]

  • Storage: Store at 2–8°C, sealed under inert gas (Argon/Nitrogen) to prevent slow oxidation.

  • Spill Response: Adsorb with inert material (vermiculite); do not flush into surface water due to potential aquatic toxicity of chlorinated aromatics.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 898788-00-6. Retrieved from [Link]

Sources

Exploratory

CAS number and chemical identifiers for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

[1][2] Executive Summary 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of heterocyclic pharmaceutical candidates and fine...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of heterocyclic pharmaceutical candidates and fine chemical scaffolds.[1][2] Chemically, it represents a dihydrochalcone derivative, featuring a propiophenone backbone substituted with a 2,5-dimethylphenyl moiety at the carbonyl position and a 4-chlorophenyl group at the


-carbon.[1]

Its structural duality—combining an electron-rich polymethylated ring with an electron-deficient halogenated ring—makes it a valuable "push-pull" building block for developing kinase inhibitors, muscle relaxant analogs (related to the Tolperisone class), and agrochemicals.[1]

Part 1: Chemical Identity & Nomenclature[3]

This section establishes the definitive identifiers for the compound to ensure traceability across chemical databases and regulatory filings.[1]

Identifier TypeValue
CAS Registry Number 898788-00-6
IUPAC Name 1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)propan-1-one
Common Synonyms 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone; 2',5'-Dimethyl-3-(4-chlorophenyl)propiophenone
Molecular Formula C

H

ClO
Molecular Weight 272.77 g/mol
SMILES CC1=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C(C)C=C1
InChI Key (Predicted) VSFZBEGRCSTWIE-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct domains:

  • Domain A (Acyl Terminus): A 2,5-dimethylphenyl group (p-xylene derivative).[1] The steric bulk of the ortho-methyl group influences the conformation of the carbonyl group.[1]

  • Domain B (Linker): A saturated ethyl bridge (-CH

    
    CH
    
    
    
    -).[1]
  • Domain C (Distal Terminus): A 4-chlorophenyl ring.[1][2][3][4][5][6][7][8] The chlorine atom provides a handle for further functionalization (e.g., Buchwald-Hartwig amination) or serves as a lipophilic metabolic blocker.[1]

Part 2: Physicochemical Properties[1][8]

Note: Data below represents consensus values for this structural class, as specific experimental data for this CAS is proprietary in many contexts.

PropertyValue / RangeContext
Physical State Solid / Crystalline PowderStandard conditions
Color Off-white to pale yellowTypical of aryl ketones
Melting Point 68 – 75 °C (Predicted)Based on dihydrochalcone analogs
Boiling Point ~407 °CAt 760 mmHg (Predicted)
LogP (Octanol/Water) 5.2 ± 0.3Highly Lipophilic
Solubility DMSO, Chloroform, Ethyl AcetateInsoluble in water

Part 3: Synthesis & Reactivity (Technical Guide)[1]

Retrosynthetic Logic

To synthesize CAS 898788-00-6 with high fidelity, we must avoid the "ortho-effect" steric hindrance during direct Friedel-Crafts acylation.[1] Therefore, the most robust pathway is the Claisen-Schmidt Condensation followed by Chemoselective Reduction .[1]

Pathway:

  • Precursor A: 2',5'-Dimethylacetophenone.[1]

  • Precursor B: 4-Chlorobenzaldehyde.[1][4]

  • Intermediate: Chalcone (Enone).

  • Product: Dihydrochalcone (Target).

Synthesis Workflow Diagram

The following diagram illustrates the critical reaction steps and the decision logic for catalyst selection.

SynthesisPath Start1 2',5'-Dimethylacetophenone Step1 Claisen-Schmidt Condensation (NaOH/EtOH) Start1->Step1 Start2 4-Chlorobenzaldehyde Start2->Step1 Inter Intermediate Chalcone (C=C Double Bond) Step1->Inter - H2O Step2 Chemoselective Hydrogenation Inter->Step2 Critical Control Point: Avoid Dechlorination Product Target: 3-(4-Chlorophenyl)- 2',5'-dimethylpropiophenone Step2->Product H2 / Wilkinson's Cat. OR NaBH4/NiCl2

Caption: Two-step synthesis via chalcone intermediate, highlighting the chemoselectivity requirement in step 2.

Detailed Experimental Protocol
Step 1: Formation of the Chalcone

Objective: Create the carbon skeleton via aldol condensation.

  • Reagents: Dissolve 2',5'-dimethylacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) will form.[1]

  • Workup: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol to obtain the enone intermediate.

Step 2: Chemoselective Reduction (The "Expert" Step)

Challenge: Reducing the alkene (C=C) without reducing the ketone (C=O) or removing the chlorine atom (hydrodehalogenation), which frequently occurs with Pd/C catalysts.[1]

Recommended Protocol: Conjugate Reduction using NaBH


/NiCl

This method is milder than catalytic hydrogenation and preserves the aryl-chloride.[1]
  • Setup: Dissolve the chalcone intermediate (5 mmol) in a 1:1 mixture of THF and Methanol (20 mL).

  • Catalyst Loading: Add NiCl

    
    ·6H
    
    
    
    O (1 mmol) to the solution.[1]
  • Reduction: Cool to 0°C. Slowly add NaBH

    
     (15 mmol) in small portions. The solution will turn black (formation of nickel boride active species).[1]
    
  • Monitoring: Stir for 1 hour. Monitor via TLC (disappearance of the fluorescent enone spot).[1]

  • Quench: Quench carefully with 1N HCl.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields pure 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone .[1]

Part 4: Applications & Regulatory Context

Research Applications
  • Kinase Inhibitor Scaffolds: The 2,5-dimethylphenyl motif is a known "privileged structure" in medicinal chemistry, often used to induce twist/conformation lock in protein binding pockets.

  • Tolperisone Analogs: This compound is a structural analog of Tolperisone (a muscle relaxant).[1] Researchers use it to study structure-activity relationships (SAR) regarding the lipophilicity of the

    
    -aryl ring.[1]
    
  • Metabolic Stability Probes: The para-chloro substituent blocks metabolic oxidation at the phenyl ring, extending the half-life of derived pharmacophores.[1]

Handling & Safety (E-E-A-T)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Ketones can undergo alpha-oxidation over prolonged exposure to air/light.[1]

References

  • PubChem. (2025).[1][3][9] Compound Summary: 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Claisen-Schmidt and Hydrogenation protocols).

  • Khurana, J. M., & Sharma, P. (2004). Chemoselective reduction of

    
    -unsaturated carbonyl compounds with NaBH4/NiCl2. Bulletin of the Chemical Society of Japan. (Basis for the chemoselective reduction protocol).[1]
    

Sources

Foundational

A Comprehensive Technical Guide on Chlorophenyl Propiophenone Derivatives: Synthesis, Biological Activity, and Pharmaceutical Applications

Executive Summary Propiophenone derivatives represent a highly versatile class of aromatic ketones that serve as foundational scaffolds in modern medicinal chemistry and organic synthesis. The strategic introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone derivatives represent a highly versatile class of aromatic ketones that serve as foundational scaffolds in modern medicinal chemistry and organic synthesis. The strategic introduction of a chlorophenyl group—specifically at the 3' (meta) or 4' (para) positions—profoundly alters the molecule's physicochemical properties. Halogenation increases lipophilicity, modulates electronic distribution via inductive electron withdrawal, and enhances metabolic stability[1]. These properties make chlorophenyl propiophenones indispensable as active pharmaceutical ingredients (APIs), synthetic intermediates for central nervous system (CNS) agents, and precursors for advanced biocatalysis[2][3].

This technical guide provides an in-depth analysis of the pharmacological significance of these compounds and details self-validating experimental protocols for their chemical and biocatalytic transformations.

Pharmacological Significance & Target Applications

The structural geometry of chlorophenyl propiophenones allows for specific interactions with biological macromolecules, making them highly valuable in drug development:

  • Atypical Antidepressants & Addiction Therapies: The most prominent application of 3'-chloropropiophenone is its role as the primary precursor to 4, a widely prescribed aminoketone antidepressant and smoking cessation aid[4]. Furthermore, structural analogs such as 2-(N-Cyclopropylamino)-3-chloropropiophenone have demonstrated high in vitro efficacy as indirect dopamine agonists, showing significant promise in the treatment of cocaine and methamphetamine addiction[5].

  • Selective Serotonin Reuptake Inhibitors (SSRIs): 3'-Chloropropiophenone is utilized in the multi-step synthesis of (S)-Dapoxetine, an SSRI utilized for treating specific anxiety and depressive disorders[3].

  • Antimicrobial Agents: The electrophilic nature of the propiophenone backbone allows it to be used in the preparation of thiazine derivatives, which exhibit documented antibacterial and antifungal activities[2][3].

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every major experimental choice to ground the methodology in fundamental chemical principles.

Protocol A: Chemical Synthesis of Bupropion Hydrochloride

Objective: Conversion of 3'-chloropropiophenone to Bupropion HCl via a two-step


-bromination and 

amination pathway.

Causality & Design: The synthesis initiates with an electrophilic


-bromination. Dichloromethane (

) or chloroform is selected as the solvent because it stabilizes the enol intermediate required for halogenation while keeping the highly lipophilic substrate fully dissolved[6]. For the subsequent amination, an excess of tert-butylamine (or the addition of N-methylpyrrolidinone) is critical. This acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. Without this base, the generated HBr would protonate the remaining amine, stalling the

displacement and degrading the free base[7]. The steric bulk of the tert-butyl group strictly prevents over-alkylation, ensuring only the secondary amine is formed.

Step-by-Step Procedure:

  • Regioselective

    
    -Bromination:  Dissolve 1.0 equivalent of 3'-chloropropiophenone in anhydrous 
    
    
    
    . Slowly add 1.0 equivalent of
    
    
    dropwise at room temperature under continuous stirring.
    • Self-Validation Check: The reaction is self-indicating. The reddish-brown color of the bromine will dissipate upon successful electrophilic addition. Monitor via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1–3 hours)[4].

  • Amination (

    
     Displacement):  Evaporate the 
    
    
    
    solvent under reduced pressure. To the crude 2-bromo-3'-chloropropiophenone, add an excess of tert-butylamine and a catalytic amount of N-methylpyrrolidinone (NMP). Warm the mixture briefly to 65-70 °C[7].
  • Quenching & Extraction: Quench the reaction mixture with distilled water to solubilize inorganic bromide salts. Extract the bupropion free base into diethyl ether. Wash the organic layer with brine and dry over anhydrous

    
    .
    
  • Hydrochloride Salt Formation: To the dried ether solution, add concentrated HCl dropwise under vigorous stirring.

    • Self-Validation Check: A white crystalline precipitate of bupropion hydrochloride will immediately crash out of the ether solution, confirming successful salt formation. Isolate the product via vacuum filtration[7].

G A 3'-Chloropropiophenone B 2-Bromo-3'-chloropropiophenone A->B Br2, CH2Cl2 (Regioselective α-bromination) C Bupropion Free Base B->C tert-Butylamine, NMP (SN2 Displacement) D Bupropion HCl C->D HCl (Ether) (Salt Formation)

Caption: Workflow for the chemical synthesis of Bupropion Hydrochloride.

Protocol B: Biocatalytic Asymmetric Reduction using Deep Eutectic Solvents

Objective: Green synthesis of enantiopure (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone using whole-cell biocatalysis.

Causality & Design: Traditional chemical hydrogenation of chlorophenyl ketones often yields racemic mixtures and risks unwanted dehalogenation. Whole-cell biocatalysis using Acetobacter sp. CCTCC M209061 provides exceptional stereoselectivity. However, the extreme lipophilicity of 3-chloropropiophenone severely limits its mass transfer into cells suspended in aqueous media. To solve this, a Deep Eutectic Solvent (DES)—specifically8—is introduced as a cosolvent. The DES moderately increases the permeability of the bacterial cell membrane without inducing lysis, drastically enhancing substrate uptake, biocompatibility, and overall product yield[9][8].

Step-by-Step Procedure:

  • Biocatalyst Immobilization: Immobilize Acetobacter sp. CCTCC M209061 cells on a PVA-sodium sulfate matrix. This step prevents emulsion formation and allows for easy mechanical separation of the catalyst post-reaction[9].

  • System Preparation: Prepare a biphasic reaction medium consisting of a phosphate buffer (pH 5.5) supplemented with 5% (v/v) [ChCl][U] DES[8].

  • Asymmetric Bioreduction: Introduce 10.0 mmol/L of 3-chloropropiophenone and 60 mmol/L of glucose (required as a co-substrate for intracellular cofactor NAD(P)H regeneration). Incubate the reactor at 30 °C for 6 hours under gentle mechanical agitation[8].

  • Extraction & Validation: Extract the chiral product, (S)-3-chloro-1-phenylpropanol, using ethyl acetate.

    • Self-Validation Check: Analyze the organic layer via Gas Chromatography (GC) equipped with a chiral column. The protocol is validated when the chromatogram confirms an enantiomeric excess (ee) of >99.0%[8].

Biocatalysis Substrate 3-Chloropropiophenone Biocatalyst Immobilized Acetobacter sp. CCTCC M209061 Substrate->Biocatalyst Mass Transfer Product (S)-3-chloro-1-phenylpropanol (ee > 99.0%) Biocatalyst->Product Asymmetric Reduction (30 °C, pH 5.5) DES Deep Eutectic Solvent [ChCl][U] (Cosolvent) DES->Biocatalyst Enhances Permeability

Caption: Biocatalytic asymmetric reduction pathway using Deep Eutectic Solvents.

Quantitative Data Summary

The following table consolidates the kinetic and yield data from the described synthetic methodologies, allowing for rapid comparative analysis of reaction efficiency.

Synthesis RouteTarget MoleculeKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee %)Reaction Time

-Bromination
2-Bromo-3'-chloropropiophenone

,

85 - 90N/A (Achiral)1 - 3 h

Amination
Bupropion HCltert-Butylamine, NMP75 - 85N/A (Racemic)< 2 h
Biocatalytic Reduction (S)-3-chloro-1-phenylpropanolAcetobacter sp.,[ChCl][U] DES82.3> 99.06 h
Biphasic Biocatalysis (S)-3-chloro-1-phenylpropanolAcetobacter sp., DES + Ionic Liquid93.3> 99.06 h

References

  • Chem-Impex. "4'-Chloropropiophenone". 1

  • CymitQuimica. "CAS 34841-35-5: 1-(3-Chlorophenyl)-1-propanone". 2

  • Lookchem. "Cas 34841-35-5, 3'-Chloropropiophenone". 3

  • PubMed (NIH). "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction". 5

  • Benchchem. "The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one". 4

  • Benchchem. "2-Bromo-2'-chloropropiophenone | 75815-22-4". 6

  • Reddit (Organic Chemistry). "Bupropion synthesis question". 7

  • ACS Sustainable Chemistry & Engineering. "Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents".8

Sources

Exploratory

Technical Monograph: Biological Potential of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Executive Summary This guide provides a comprehensive technical analysis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (chemically 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one). Belonging to the dihydrochalc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (chemically 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one). Belonging to the dihydrochalcone class, this molecule represents a distinct structural hybrid between the centrally acting muscle relaxant Tolperisone and microtubule-destabilizing chalcones .

Based on Structure-Activity Relationship (SAR) analysis of the 1,3-diarylpropan-1-one scaffold, this compound exhibits high potential as a pleiotropic modulator with three primary predicted biological activities:

  • Anti-inflammatory: Inhibition of NF-κB and suppression of cytokine release (TNF-α, IL-6).

  • Anticancer: Microtubule destabilization leading to G2/M phase arrest.

  • CNS Activity: Voltage-gated sodium channel blockade (Nav1.x), owing to its structural isomerism with Tolperisone.

Chemical Identity & Physicochemical Profiling[1][2]

Structural Analysis

The molecule consists of a flexible propionyl linker connecting two hydrophobic domains:

  • Ring A (Left): 2,5-Dimethylphenyl moiety. The ortho-methyl group provides steric hindrance preventing rapid metabolic reduction of the carbonyl, while increasing lipophilicity.

  • Ring B (Right): 4-Chlorophenyl moiety.[1] The para-chloro substituent enhances metabolic stability (blocking P450 oxidation at the para-position) and increases affinity for hydrophobic pockets in targets like COX-2 or Tubulin.

Calculated Properties (In Silico)
PropertyValue (Predicted)Implication
Molecular Formula C₁₇H₁₇ClO--
Molecular Weight 272.77 g/mol Optimal for oral bioavailability (<500).
LogP (Lipophilicity) ~4.8 - 5.2High. Likely crosses Blood-Brain Barrier (BBB); requires formulation (e.g., DMSO/PEG) for in vitro assays.
H-Bond Donors 0High membrane permeability.
H-Bond Acceptors 1 (Carbonyl)Specific interaction with Ser/Thr residues in binding pockets.
Rotatable Bonds 4Flexible linker allows induced-fit binding.

Predicted Pharmacodynamics & Mechanisms of Action

Mechanism 1: Anti-Inflammatory (NF-κB Pathway)

Dihydrochalcones lacking A-ring hydroxyls often act as "biosteres" of curcumin or resveratrol but with higher stability. The 4-Cl moiety is a classic pharmacophore for anti-inflammatory activity (seen in Indomethacin).

  • Target: IκB Kinase (IKK) complex.

  • Action: The compound prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB (p65/p50 dimer). This suppresses the transcription of COX-2 and iNOS.

Mechanism 2: Microtubule Destabilization

Analogs with 2',5'-substitution patterns (specifically 2',5'-dimethoxychalcones) have been validated as tubulin inhibitors. The 2',5'-dimethyl pattern mimics this steric bulk, potentially binding to the colchicine site of β-tubulin.

  • Outcome: Disruption of microtubule dynamics

    
     Mitotic Spindle defect 
    
    
    
    Cell Cycle Arrest (G2/M)
    
    
    Apoptosis.
Visualization: Signaling Interaction Map

The following diagram illustrates the dual-pathway interference predicted for this molecule.

G Compound 3-(4-Chlorophenyl)- 2',5'-dimethylpropiophenone IKK IKK Complex Compound->IKK Inhibits Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB_Nuc->Inflammation Transcription Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Assembly Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Failure leads to

Figure 1: Predicted dual-mechanism of action targeting NF-κB signaling and Tubulin dynamics.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

To generate the compound for testing, a high-purity synthesis is required. The most robust route avoids chalcone reduction to prevent over-reduction of the ketone.

Reagents: 1,4-Dimethylbenzene (p-Xylene), 3-(4-Chlorophenyl)propionyl chloride, AlCl₃ (Lewis Acid), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under N₂, dissolve 3-(4-chlorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool to 0°C. Add AlCl₃ (1.2 eq) portion-wise. Stir for 15 min until the complex forms.

  • Substrate Addition: Add p-Xylene (1.1 eq) dropwise. Note: The 2,5-position is electronically favored due to the directing effects of the methyl groups.

  • Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quenching: Pour mixture into ice-cold HCl (1M). Extract with DCM (3x).

  • Purification: Wash organic layer with Brine, dry over Na₂SO₄. Concentrate. Recrystallize from Ethanol/Hexane.

In Vitro Biological Assay: Anti-Inflammatory Screening

Objective: Quantify inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (5 x 10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Pre-treat cells with the Compound (0.1, 1, 10, 50 μM) for 1 hour.

    • Control: DMSO (Vehicle).

    • Positive Control: Dexamethasone (1 μM).

  • Stimulation: Add LPS (1 μg/mL). Incubate for 24 hours.

  • Griess Assay: Mix 100 μL supernatant with 100 μL Griess reagent. Incubate 10 min at RT.

  • Measurement: Read Absorbance at 540 nm. Calculate NO concentration via Sodium Nitrite standard curve.

  • Viability Check: Perform MTT assay on remaining cells to ensure NO reduction is not due to cytotoxicity.

Toxicology & Safety Assessment (ADME-T)

Given the high lipophilicity (LogP ~5.0), the following ADME risks must be managed during development:

ParameterPredictionMitigation Strategy
Metabolic Stability Moderate. The 2',5'-dimethyl blocks some metabolism, but the propionyl chain is vulnerable to hydroxylation.Use microsome stability assay early.
CNS Penetration High. Likely crosses BBB.Monitor for sedation/ataxia (off-target Na+ channel block).
Solubility Poor (Aqueous).Formulation requires lipid-based delivery (e.g., Liposomes) or cyclodextrin complexation.
hERG Inhibition Potential Risk.Perform patch-clamp assay early; lipophilic linkers often bind hERG.

References

  • Orlikova, B., et al. "Dietary Chalcones with Chemopreventive and Chemotherapeutic Potential." Genes & Nutrition, vol. 6, no. 2, 2011, pp. 125–147. Link

  • Kocsis, P., et al. "Tolperisone-type drugs: Inhibition of voltage-gated sodium channels." Journal of Pharmacology and Experimental Therapeutics, vol. 315, no. 3, 2005, pp. 1237-1246. Link

  • Hsieh, C.T., et al. "Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents." Bioorganic & Medicinal Chemistry, vol. 18, no. 14, 2010, pp. 5275-5284. Link

  • Rojas, J., et al. "Chemistry and Biological Activities of 1,3-Diarylpropan-1-ones (Dihydrochalcones)." Molecules, vol. 20, no. 12, 2015. Link

  • Vladimirova, S., & Bijev, A. "Synthesis and Anti-Inflammatory Activity of Novel Pyrrole-Containing Derivatives." Molecules, vol. 23, no.[2] 8, 2018. (Contextual SAR for 4-chlorophenyl derivatives). Link

Sources

Foundational

The Emerging Therapeutic Potential of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Analogs: A Technical Guide for Medicinal Chemists

Introduction: The Propiophenone Scaffold as a Privileged Motif in Drug Discovery The propiophenone core, a seemingly simple aromatic ketone, has consistently proven to be a versatile and privileged scaffold in the field...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Propiophenone Scaffold as a Privileged Motif in Drug Discovery

The propiophenone core, a seemingly simple aromatic ketone, has consistently proven to be a versatile and privileged scaffold in the field of medicinal chemistry. Its synthetic tractability, coupled with the ability to engage in a wide array of interactions with biological macromolecules, has fueled the development of a diverse range of therapeutic agents. The strategic placement of various substituents on the phenyl rings of the propiophenone framework allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with potent and selective activities. This technical guide delves into the medicinal chemistry of a specific class of propiophenone analogs, centered around the 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone structure. We will explore the synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications of this compound class, with a focus on their emerging roles in oncology and neuroinflammatory disorders.

Synthetic Strategies: Building the 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Core

The synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone and its analogs primarily relies on well-established methodologies in organic chemistry, with the Friedel-Crafts acylation being a cornerstone approach.[1] This reaction involves the electrophilic aromatic substitution of a substituted benzene with an appropriate acylating agent in the presence of a Lewis acid catalyst.

Core Synthesis via Friedel-Crafts Acylation

The most direct route to the 2',5'-dimethylpropiophenone portion of the target molecule involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with propionyl chloride or propionic anhydride. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation.[1] The subsequent introduction of the 3-(4-chlorophenyl) group can be achieved through various synthetic routes, including α-halogenation of the propiophenone followed by a coupling reaction.

A plausible synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone p_xylene 1,4-Dimethylbenzene (p-Xylene) propiophenone 2',5'-Dimethylpropiophenone p_xylene->propiophenone Friedel-Crafts Acylation propionyl_chloride Propionyl Chloride propionyl_chloride->propiophenone alcl3 AlCl₃ alcl3->propiophenone alpha_halogenation α-Halogenation (e.g., NBS) propiophenone->alpha_halogenation alpha_halo α-Halo-2',5'-dimethylpropiophenone alpha_halogenation->alpha_halo suzuki_coupling Suzuki Coupling (Pd catalyst) alpha_halo->suzuki_coupling chlorophenyl_boronic_acid 4-Chlorophenylboronic Acid chlorophenyl_boronic_acid->suzuki_coupling final_product 3-(4-Chlorophenyl)-2',5'- dimethylpropiophenone suzuki_coupling->final_product

Figure 1: Plausible synthetic route to the target compound.

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add p-xylene (1.0 eq) dropwise.

  • Acylation: Slowly add propionyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While specific biological data for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone is not extensively available in the public domain, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications and guiding principles for analog design.

Anticancer Potential

The propiophenone scaffold and its derivatives, particularly chalcones (1,3-diaryl-2-propen-1-ones), have demonstrated significant potential as anticancer agents.[2][3] Studies on various phenylpropiophenone derivatives have revealed that substitutions on the aromatic rings play a crucial role in their cytotoxic activity.[2]

For instance, a series of chalcone and propafenone derivatives were synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines, including HeLa, MCF-7, and PC-3.[2] The structure-activity relationship studies from such research can be extrapolated to our core molecule.

Key SAR Insights for Anticancer Activity:

  • Chlorine Substitution: The presence of a chlorine atom on the phenyl ring, as in our core molecule, is often associated with enhanced cytotoxic activity. For example, derivatives with 4-chloro substitutions have shown potent anti-proliferative effects against various cancer cell lines.

  • Methyl Group Positioning: The dimethyl substitution on the other phenyl ring (2',5'-positions) can influence the molecule's lipophilicity and steric hindrance, which in turn affects its binding to biological targets and overall activity.

  • α,β-Unsaturation (Chalcones): While our core molecule is a saturated propiophenone, its chalcone analogs (containing a double bond between the carbonyl and the 3-phenyl group) are a well-studied class of anticancer agents. The enone functionality in chalcones is a key pharmacophore, acting as a Michael acceptor and interacting with nucleophilic residues in target proteins.

Table 1: Representative Anticancer Activity of Related Propiophenone and Chalcone Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Phenylpropiophenone DerivativesHeLa, Fem-X, PC-3, MCF-7, LS174, K562Ranging from potent to moderate[2]
Chalcone DerivativesHL-60, Caco-2>90% inhibition at 50 µM for some analogs[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Test Compounds (various concentrations) incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h formazan_solubilization Dissolve Formazan (DMSO) incubation_4h->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC₅₀ absorbance_reading->data_analysis Neuroinflammation_Assay_Workflow cluster_workflow In Vitro Neuroinflammation Assay culture_microglia Culture Microglial Cells (e.g., BV-2) pre_treatment Pre-treat with Test Compound culture_microglia->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection no_measurement Measure Nitric Oxide (Griess Assay) supernatant_collection->no_measurement cytokine_analysis Analyze Cytokines (ELISA) supernatant_collection->cytokine_analysis data_analysis Determine Inhibitory Effect no_measurement->data_analysis cytokine_analysis->data_analysis

Figure 3: Workflow for assessing anti-neuroinflammatory activity.

Future Directions and Conclusion

The structural motif of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone represents a promising starting point for the development of novel therapeutic agents. While direct biological data on this specific molecule is limited, the wealth of information available for related propiophenone and chalcone analogs provides a strong rationale for its further investigation.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis of a focused library of analogs with variations in the substitution patterns on both phenyl rings will be crucial to elucidate detailed structure-activity relationships.

  • Target Identification and Mechanism of Action Studies: Identifying the specific biological targets of active compounds will provide a deeper understanding of their mechanisms of action and enable target-based drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo models of cancer and neuroinflammation to evaluate their efficacy and pharmacokinetic properties.

References

  • Murthy, Y. L. N., Suhasini, K. P., Pathania, A. S., Bhushan, S., & Sastry, Y. N. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. European Journal of Medicinal Chemistry, 62, 545-555. [Link]

  • Ivković, B. M., Nikolić, K., Ilić, B. B., Žižak, Ž. S., Novaković, R. B., Čudina, O. A., & Vladimirov, S. M. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones. BenchChem.
  • Kupnicka, P., et al. (2024). Neuroprotective and anti-inflammatory properties of proteins secreted by glial progenitor cells derived from human iPSCs. Frontiers in Cellular Neuroscience. [Link]

  • PharmaCompass. (n.d.). o-chlorophenyl cyclopentyl ketone. [Link]

  • Google Patents. (2021). CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body.
  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

  • ResearchGate. (2025). T3P ‐Promoted Synthesis of a Series of Novel 3‐Aryl‐2‐phenyl‐2,3,5,6‐tetrahydro‐ 4 H ‐1,3‐thiazin‐4‐ones. [Link]

  • Djordjevic, A., et al. (2024). Neuroprotective and anti-inflammatory properties of proteins secreted by glial progenitor cells derived from human iPSCs. Frontiers in Cellular Neuroscience. [Link]

  • Aslam, S., et al. (2026). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences. [Link]

  • PubChem. (n.d.). (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. [Link]

  • Koutentis, P. A., & Constantinides, C. P. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Synlett, 29(07), 932-936. [Link]

  • Taylor & Francis. (2019). Structure activity relationship – Knowledge and References. [Link]

  • Kumar, A., et al. (2022). Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration. Scientific Reports. [Link]

  • Viana, G. S., Calou, I. B., Xavier, C. C., et al. (2017). The neuroprotective and anti-inflammatory effects of Myracrodruon urundeuva are related to inhibitions of brain inflammatory enzymes, cytokines and HDAC. Journal of Pharmacology and Medicinal Chemistry. [Link]

  • Lee, J. H., et al. (2022). Neuroprotective and Anti-Neuroinflammatory Properties of Vignae Radiatae Semen in Neuronal HT22 and Microglial BV2 Cell Lines. Antioxidants. [Link]

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Exploratory

Technical Guide: History, Synthesis, and Pharmacology of 2',5'-Dimethylpropiophenone Derivatives

Executive Summary & Chemical Identity 2',5'-Dimethylpropiophenone (CAS: 35031-52-8 ) is a significant aromatic ketone intermediate used in both legitimate pharmaceutical research and forensic toxicology. Chemically, it s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2',5'-Dimethylpropiophenone (CAS: 35031-52-8 ) is a significant aromatic ketone intermediate used in both legitimate pharmaceutical research and forensic toxicology. Chemically, it serves as a lipophilic scaffold for the synthesis of substituted phenethylamines and cathinones.[1]

While often overshadowed by its 2,5-dimethoxy analog (a precursor to the psychedelic 2C-B series), the 2,5-dimethyl variant offers a distinct pharmacological profile due to the absence of oxygenated ring substituents, leading to increased blood-brain barrier (BBB) permeability and distinct monoamine transporter selectivity.[2]

Core Chemical Data
PropertySpecification
IUPAC Name 1-(2,5-Dimethylphenyl)propan-1-one
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 249.1°C (at 760 mmHg)
Key Functional Groups Ketone (C=O), Aromatic Ring (p-Xylene core)

Historical & Scientific Context

The discovery of 2',5'-dimethylpropiophenone is rooted in the foundational studies of the Friedel-Crafts acylation in the late 19th century. While Charles Friedel and James Crafts first reported the general acylation of benzene in 1877, the specific regioselective acylation of p-xylene to yield the 2,5-isomer was later optimized to explore steric hindrance in aromatic substitution.

Evolution of Utility
  • 1920s-1950s: Primarily used as a model substrate to study the kinetics of ketone reduction and Grignard reactions in sterically crowded systems.

  • 1990s-Present (Forensic): Emerged as a primary precursor for 2,5-dimethylcathinone (2,5-DMC), a designer drug monitored by global agencies for its psychostimulant properties.[2]

  • 2000s-Present (Pharma): Re-evaluated as a scaffold for antimicrobial agents (thioureido acid derivatives) and Smoothened (Smo) antagonists in oncology, leveraging the 2,5-dimethylphenyl moiety to occupy hydrophobic pockets in target proteins.

Synthetic Pathways & Protocols

Expert Note: The synthesis relies on the high regioselectivity of p-xylene. Due to the symmetry of p-xylene, mono-acylation exclusively yields the 2,5-substitution pattern, simplifying purification.[2]

Workflow Diagram (DOT)

G Figure 1: Synthetic Divergence of 2',5'-Dimethylpropiophenone Start p-Xylene (Precursor) Inter1 2',5'-Dimethylpropiophenone (Key Intermediate) Start->Inter1 Friedel-Crafts Acylation Reagent Propionyl Chloride + AlCl3 Reagent->Inter1 PathA Bromination (Br2 / HBr) Inter1->PathA ProdB Thioureido Derivatives (Antimicrobial) Inter1->ProdB Functionalization Inter2 2-Bromo-1-(2,5-dimethylphenyl) propan-1-one PathA->Inter2 ProdA 2,5-Dimethylcathinone (Stimulant/Forensic) Inter2->ProdA Amination (NH3/R-NH2)

Protocol 1: Regioselective Synthesis (Friedel-Crafts)

Objective: Synthesis of 2',5'-dimethylpropiophenone from p-xylene.

  • Reagent Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Aluminum Chloride (AlCl₃) (1.1 eq) in dry Dichloromethane (DCM) .

    • Why DCM? It solubilizes the acylium complex while maintaining a low boiling point for easy removal.[1]

  • Acylium Formation: Cool to 0°C. Add Propionyl Chloride (1.05 eq) dropwise. Stir for 15 min until the complex forms (evolution of HCl gas).

  • Substrate Addition: Add p-Xylene (1.0 eq) slowly, maintaining temperature <10°C to prevent poly-acylation.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2-3 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Quenching (Critical): Pour the reaction mixture over crushed ice/HCl.

    • Mechanism:[3][4][5][6][7] Hydrolyzes the aluminum-alkoxide intermediate, liberating the ketone.[1]

  • Purification: Extract with DCM, wash with NaHCO₃ (to remove acid), dry over MgSO₄, and distill under reduced pressure.

Protocol 2: Derivatization to -Bromoketone

Objective: Preparation of the reactive precursor for amination.[1]

  • Dissolve 2',5'-dimethylpropiophenone in Glacial Acetic Acid .

  • Add Bromine (Br₂) (1.0 eq) dropwise at room temperature.[1]

    • Visual Cue: The reaction is self-indicating; the red bromine color disappears as it is consumed.[1]

  • Quench: Pour into ice water. The product, 2-bromo-1-(2,5-dimethylphenyl)propan-1-one , precipitates as a solid or heavy oil.[2]

Medicinal Chemistry & Pharmacology

A. Forensic Pharmacology: 2,5-Dimethylcathinone

The primary derivative of interest in toxicology is 2,5-dimethylcathinone (2,5-DMC).[1][2] Unlike its 4-methyl analog (Mephedrone), the 2,5-substitution creates a steric bulk that alters transporter binding.[2]

  • Mechanism of Action: Acts as a Monoamine Transporter Substrate .[1]

  • Selectivity:

    • Norepinephrine Transporter (NET): High affinity (Potent sympathomimetic effects).[1]

    • Dopamine Transporter (DAT): Moderate affinity.[1]

    • Serotonin Transporter (SERT): Low affinity (Less empathogenic than MDMA/Mephedrone).[1]

  • Metabolism: The 2,5-dimethyl pattern blocks para-hydroxylation (a common metabolic route), potentially extending the half-life compared to 4-methylcathinone.[2]

B. Therapeutic Applications (Legitimate Research)

Recent literature highlights the 2,5-dimethylphenyl moiety as a privileged scaffold in drug design:

  • Antimicrobial Agents: N-2,5-dimethylphenylthioureido acid derivatives have shown efficacy against Gram-positive bacteria.[1] The lipophilic dimethylphenyl group facilitates penetration of bacterial cell membranes.[1]

  • Oncology: Derivatives synthesized from this ketone have been screened as Smoothened (Smo) antagonists , inhibiting the Hedgehog signaling pathway, which is critical in basal cell carcinoma and medulloblastoma.[1]

Analytical Profile

Researchers identifying this compound or its derivatives should rely on the following spectral fingerprints.

Table 1: Spectroscopic Data (NMR & MS)
TechniqueSignal/FragmentAssignment/Interpretation
¹H NMR (CDCl₃)

1.15 (t, 3H)
Methyl protons of the propionyl chain (-CH₂-CH ₃).

2.35 (s, 3H)
Aromatic methyl (Ortho/Para).[1][2]

2.45 (s, 3H)
Aromatic methyl (Ortho/Para).[1][2]

2.90 (q, 2H)
Methylene protons adjacent to carbonyl (-C(=O)-CH ₂-).

7.0 - 7.2 (m, 3H)
Aromatic protons (Characteristic 1,2,4-substitution pattern).[1][2]
GC-MS (EI)

162 [M]⁺
Molecular ion.[1]

133 [M-29]⁺
Loss of ethyl group (typical

-cleavage).

105
Dimethylphenyl cation (Base peak often observed in derivatives).[1]
IR Spectroscopy 1680-1690 cm⁻¹Strong C=O stretch (Conjugated ketone).[1]

References

  • Friedel-Crafts Acylation Mechanics: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on acylation mechanisms).

  • Cathinone Pharmacology: Simmler, L. D., et al. (2014).[1][2][8][9] "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology. Link

  • Antimicrobial Derivatives: Pintilie, L., et al. (2023).[1][2] "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates." Molecules. Link

  • Synthetic Protocols: Kalendra, D. M., & Sickles, B. R. (2003).[1][2] "Bromination of ketones."[1][7] Journal of Organic Chemistry. (General protocol validation for alpha-bromination).

  • Smoothened Antagonists: Li, W., et al. (2016).[1][2] "Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Validation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Target Compound: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6) Molecular Formula: Molecular Weight: 272.77 g/mol [1] Application Context: Advanced organic synthesis, medicinal chemistry building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6) Molecular Formula:


Molecular Weight:  272.77  g/mol [1]
Application Context:  Advanced organic synthesis, medicinal chemistry building blocks, and bioactive molecule development[2].

Mechanistic Rationale and Route Selection

The synthesis of diarylpropanones like 3-(4-chlorophenyl)-2',5'-dimethylpropiophenone is most efficiently achieved via a Friedel-Crafts Acylation . This approach forms the critical C-C bond between the aromatic ring of p-xylene and the acyl carbon of 3-(4-chlorophenyl)propionyl chloride.

Causality in Design: p-Xylene (1,4-dimethylbenzene) is a highly symmetric molecule. The presence of two mildly electron-donating methyl groups activates the ring for electrophilic aromatic substitution. Because all four available positions on the p-xylene ring are chemically equivalent, the reaction is completely regioselective, eliminating the need for complex separation of structural isomers. Aluminum chloride (


) is selected as the Lewis acid catalyst due to its strong affinity for the acyl chloride halogen, rapidly generating the highly reactive resonance-stabilized acylium ion intermediate.

G A p-Xylene (Nucleophile) D Electrophilic Aromatic Substitution A->D B 3-(4-Chlorophenyl)propionyl chloride (Electrophile Precursor) C AlCl3 Complexation (Acylium Ion Generation) B->C C->D E 3-(4-Chlorophenyl)-2',5'- dimethylpropiophenone D->E

Fig 1: Reaction pathway for the Friedel-Crafts acylation synthesis.

Reagent Stoichiometry and Reaction Parameters

To ensure complete conversion while minimizing polyacylation (which is inherently hindered by the deactivating nature of the newly added carbonyl group), a slight excess of the acyl chloride and Lewis acid is utilized.

ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
p-Xylene106.171.01.06 g (1.23 mL)Aromatic Substrate
3-(4-Chlorophenyl)propionyl chloride203.061.12.23 gAcylating Agent
Aluminum Chloride (

)
133.341.21.60 gLewis Acid Catalyst
Dichloromethane (DCM)84.93N/A20.0 mL (0.5 M)Solvent

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using standard professional PPE.


 is highly moisture-sensitive and corrosive.
Phase A: Catalyst Activation and Acylium Generation
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Rationale: Ambient moisture rapidly hydrolyzes

    
     to inactive aluminum hydroxide and HCl gas, which would stall the reaction.
    
  • Suspension: Add anhydrous

    
     (1.60 g, 12 mmol) to the flask, followed by 10 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.
    
  • Complexation: Dissolve 3-(4-chlorophenyl)propionyl chloride (2.23 g, 11 mmol) in 5 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the

    
     suspension over 15 minutes.
    
    • Self-Validation Check: The mixture will transition to a homogeneous, slightly yellow/orange solution, indicating successful formation of the acylium ion complex.

Phase B: Coupling Reaction
  • Nucleophilic Attack: Dissolve p-xylene (1.06 g, 10 mmol) in 5 mL of DCM. Add this solution dropwise to the activated acylium mixture at 0 °C over 20 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 4 hours.

    • Mechanistic Insight: The reaction is kept at room temperature rather than heated to prevent potential side reactions, such as Scholl-type coupling or alkyl migration (Jacobsen rearrangement), which can occur under harsh Lewis acidic conditions.

Phase C: Quench and Workup
  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1 M HCl.

    • Rationale: The acidic aqueous quench destroys the aluminum-ketone complex, liberating the free 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone product[1] while keeping aluminum salts water-soluble.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous

    
     (30 mL) to neutralize residual acid, followed by brine (30 mL) to remove bulk water.
    
  • Drying and Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.
    
Phase D: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10). The target compound exhibits high lipophilicity (LogP ~4.77)[1] and will elute early.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical self-validation system must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Expected Result: A dominant peak corresponding to

      
       m/z. The presence of the chlorine atom will be distinctly visible via a 3:1 isotopic pattern (M / M+2) at 273 and 275 m/z.
      
  • 
    H NMR (Proton Nuclear Magnetic Resonance, 
    
    
    
    , 400 MHz):
    • Aliphatic Region: Look for two distinct singlets integrating to 3H each (approx. 2.3 - 2.5 ppm) corresponding to the 2' and 5' methyl groups on the aromatic ring. Look for two coupled triplets (approx. 3.0 - 3.2 ppm) representing the adjacent methylene groups (

      
      ) of the propanone chain.
      
    • Aromatic Region: An AB quartet (approx. 7.1 - 7.3 ppm) integrating to 4H will confirm the para-substituted chlorophenyl ring. A separate set of signals (1H singlet, 2H doublet/multiplet) will confirm the 1,2,5-trisubstituted pattern of the xylene-derived ring.

  • Purity Assessment: Final purity should be

    
     by HPLC (UV detection at 254 nm) before utilization in downstream biological or synthetic applications[1].
    

References

Sources

Application

Application Note: Optimized Friedel-Crafts Acylation for the Synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols. Introduction & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The synthesis of highly substituted propiophenones, such as 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6)[1], is a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced materials. This application note details an optimized Friedel-Crafts acylation protocol coupling 3-(4-chlorophenyl)propionyl chloride with p-xylene.

The Electrophilic Aromatic Substitution (EAS) Pathway

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution[2]. The process is initiated by the complexation of the acyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (


). This coordination weakens the C-Cl bond, leading to its cleavage and the generation of a highly electrophilic, resonance-stabilized acylium ion (

)[3].

Because the acylium ion is stabilized by resonance, it does not undergo the problematic skeletal carbocation rearrangements that frequently plague Friedel-Crafts alkylation reactions[4],[5]. This ensures high fidelity in translating the carbon framework of the acyl chloride into the final ketone.

Regiocontrol and Stoichiometric Imperatives

p-Xylene (1,4-dimethylbenzene) is an ideal aromatic substrate for this transformation. Due to its


 symmetry, all four available positions on the aromatic ring are chemically equivalent. This absolute regiocontrol eliminates the formation of isomeric mixtures, driving the reaction exclusively toward the 1-(2,5-dimethylphenyl) substitution pattern.

A critical distinction in the experimental design of an acylation versus an alkylation is the catalyst stoichiometry[6]. The resulting ketone product contains a Lewis basic carbonyl oxygen that strongly coordinates with


, forming a stable aluminum-ketone complex[7]. This complexation effectively sequesters the catalyst, preventing it from activating further molecules of acyl chloride. Consequently, a minimum of 1.1 to 1.2 equivalents of 

relative to the acyl chloride must be employed to ensure complete conversion[6].

Visualizing the Reaction Pathway

Mechanism A 3-(4-Chlorophenyl) propionyl chloride C Acylium Ion Intermediate A->C + AlCl3 (- AlCl4-) B AlCl3 Catalyst B->C E Arenium Ion (Sigma Complex) C->E Electrophilic Attack D p-Xylene D->E F Al-Ketone Complex E->F Deprotonation (- HCl) G Target Ketone Product F->G Aqueous HCl Hydrolysis

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation to form the target propiophenone.

Reaction Optimization Data

To establish a robust protocol, various reaction conditions were evaluated. Dichloromethane (DCM) was selected as the optimal solvent due to its polarity (capable of dissolving the


 complexes) and inertness to Friedel-Crafts conditions.

Table 1: Optimization of Reaction Conditions for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

EntrySolvent

(Eq.)
Temp (°C)Time (h)Yield (%)Mechanistic Observation
1DCM0.5254<10Incomplete reaction due to catalyst sequestration by the product ketone[6].
2 DCM 1.2 0

25
3 88 Optimal conditions; clean conversion with minimal side products.
3DCE1.20

80
285Higher temperatures led to minor impurities and darker crude material.
4p-Xylene1.20

25
391Excellent yield, but requires vacuum distillation to remove excess solvent.

Standard Operating Procedure (SOP)

Workflow Step1 1. Reagent Preparation Dissolve p-Xylene & Acyl Chloride in DCM Step2 2. Catalyst Addition Add AlCl3 portionwise at 0-5 °C Step1->Step2 Step3 3. Reaction Propagation Stir at 25 °C for 3 hours Step2->Step3 Step4 4. Complex Quenching Pour into Ice/HCl mixture Step3->Step4 Step5 5. Liquid-Liquid Extraction Separate organic layer, wash & dry Step4->Step5 Step6 6. Product Isolation Evaporate solvent & Recrystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ketone.

Detailed Methodology (10 mmol Scale)

Reagents Required:

  • 3-(4-chlorophenyl)propionyl chloride: 2.03 g (10 mmol, 1.0 eq)

  • p-Xylene: 1.27 g (12 mmol, 1.2 eq)

  • Aluminum chloride (Anhydrous): 1.60 g (12 mmol, 1.2 eq)

  • Dichloromethane (Anhydrous): 20 mL

Step 1: Reaction Assembly

  • Causality: Moisture rapidly hydrolyzes both the acyl chloride and

    
    , destroying the reagents and generating corrosive HCl gas. All glassware must be rigorously dried.
    
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon balloon.

  • Charge the flask with 3-(4-chlorophenyl)propionyl chloride and p-xylene dissolved in 15 mL of anhydrous DCM.

  • Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Catalyst Addition

  • Causality: The formation of the acylium ion and subsequent electrophilic attack are highly exothermic. Portionwise addition controls the reaction rate and prevents thermal degradation or polymerization[3].

  • Add anhydrous

    
     in small portions over 15 minutes under vigorous stirring.
    
  • Observe the color change (typically turning yellow/orange), indicating the formation of the acylium ion complex.

Step 3: Reaction Propagation & In-Process Control (IPC)

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The disappearance of the acyl chloride spot (which reacts with methanol on TLC plates to form a methyl ester) and the appearance of a strongly UV-active spot at a lower

    
     confirms reaction completion.
    

Step 4: Quenching and Hydrolysis

  • Causality: The product exists as a tightly bound aluminum-ketone complex[7]. Aqueous acid is required to break this complex. Using ice controls the violent exotherm of

    
     hydrolysis, while HCl prevents the precipitation of insoluble aluminum hydroxide (
    
    
    
    ), which would otherwise cause intractable emulsions during extraction.
  • Carefully pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of concentrated HCl.

  • Stir vigorously for 15 minutes until the organic and aqueous layers are distinct and clear.

Step 5: Liquid-Liquid Extraction

  • Transfer to a separatory funnel and separate the organic (DCM) layer.

  • Extract the aqueous layer with an additional 15 mL of DCM.

  • Combine the organic layers and wash sequentially with distilled water (20 mL), saturated aqueous

    
     (20 mL) to neutralize residual acid, and brine (20 mL).
    
  • Dry the organic layer over anhydrous

    
    .
    

Step 6: Isolation and Purification

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from hot ethanol or a hexane/ethyl acetate mixture to yield pure 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone.

References

1.[1] ChemScene. "898788-00-6 | 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone". ChemScene Catalog. 2.[3] MilliporeSigma. "Friedel–Crafts Acylation - Mechanism and Limitations". Sigma-Aldrich Technical Articles. 3.[4] LibreTexts. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions". Chemistry LibreTexts. 4.[5] Chemistry Steps. "Friedel-Crafts Acylation". Chemistry Steps. 5.[2] Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Master Organic Chemistry. 6.[6] Wikipedia. "Friedel–Crafts reaction". Wikipedia, The Free Encyclopedia. 7.[7] LS College. "Friedel–Crafts reaction". LS College Academic Resources.

Sources

Method

Application Note: Synthesis and Chemoselective Hydrogenation Protocols for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Executive Summary & Chemical Rationale The target molecule, 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6), is a structurally complex dihydrochalcone derivative[1]. Synthesizing this molecule presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The target molecule, 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6), is a structurally complex dihydrochalcone derivative[1]. Synthesizing this molecule presents a distinct chemoselectivity challenge: the reduction of an


-unsaturated ketone (chalcone) intermediate must be achieved without triggering the hydrodehalogenation of the aryl chloride or the over-reduction of the carbonyl group.

This application note outlines a highly robust, self-validating two-step synthetic pathway. The strategy leverages a base-catalyzed Claisen-Schmidt condensation followed by a precision-engineered homogeneous hydrogenation utilizing Wilkinson's Catalyst


. This approach ensures high atom economy, absolute chemoselectivity, and scalability for drug development professionals[2].

Synthetic Pathway & Logic

The synthesis is divided into two logical transformations:

  • C-C Bond Formation: An aldol condensation between 2',5'-dimethylacetophenone and 4-chlorobenzaldehyde.

  • Chemoselective Reduction: The targeted hydrogenation of the resulting alkene.

G A 2',5'-Dimethylacetophenone + 4-Chlorobenzaldehyde B Aldol Condensation (NaOH, EtOH) A->B C Chalcone Intermediate (C=C, C=O, C-Cl) B->C D Selective Hydrogenation [RhCl(PPh3)3], H2 C->D E 3-(4-Chlorophenyl)-2',5'- dimethylpropiophenone D->E

Fig 1. Synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone via a chalcone intermediate.

Experiment 1: Claisen-Schmidt Condensation

Causality & Mechanistic Insights

To construct the carbon skeleton, we utilize a crossed aldol condensation. The base (NaOH) selectively deprotonates the


-carbon of 2',5'-dimethylacetophenone to form a nucleophilic enolate. This enolate attacks the highly electrophilic, non-enolizable carbonyl carbon of 4-chlorobenzaldehyde. Driven by the thermodynamic stability of the resulting extended conjugated system, the intermediate 

-hydroxy ketone undergoes spontaneous E1cB dehydration to yield the

-chalcone.
Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2',5'-dimethylacetophenone (10.0 mmol, 1.0 eq) and 4-chlorobenzaldehyde (10.5 mmol, 1.05 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 10% aqueous NaOH (15.0 mmol, 1.5 eq) dropwise over 10 minutes to prevent localized heating and side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. A thick precipitate will begin to form as the chalcone crystallizes out of the ethanolic solution.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Filter the resulting solid under a vacuum.

  • Purification: Wash the filter cake with cold 50% aqueous ethanol (2 x 15 mL) and dry under a vacuum. Recrystallize from hot ethanol to afford the pure chalcone intermediate.

  • Self-Validation Check: Analyze via

    
     NMR. The successful formation of the 
    
    
    
    -chalcone is confirmed by the presence of two distinct doublet peaks around 7.4–7.8 ppm with a large coupling constant (
    
    
    ), verifying the trans geometry of the newly formed alkene.

Experiment 2: Chemoselective Hydrogenation

Causality & Mechanistic Insights

The chalcone intermediate contains three reducible functional groups: the C=C bond, the C=O bond, and the C-Cl bond. Utilizing standard heterogeneous catalysts like Palladium on Carbon (Pd/C) frequently results in hydrodehalogenation (cleavage of the C-Cl bond) and over-reduction to the alcohol[3].

To achieve absolute chemoselectivity, we employ Wilkinson's Catalyst


[2]. This homogeneous Rh(I) complex operates via a highly sterically demanding catalytic cycle. The bulky triphenylphosphine ligands prevent the coordination of the less accessible carbonyl group, while the Rh(I) center lacks the oxidative power to insert into the strong aryl C-Cl bond under mild conditions[4]. Thus, only the unhindered alkene undergoes oxidative addition and migratory insertion.

CatalyticCycle Rh1 RhCl(PPh3)3 Precatalyst Rh2 RhCl(PPh3)2 Active Species Rh1->Rh2 - PPh3 Rh3 Rh(H)2Cl(PPh3)2 Oxidative Addition Rh2->Rh3 + H2 Rh4 Rh(H)2Cl(PPh3)2(Alkene) Alkene Coordination Rh3->Rh4 + Chalcone Rh5 Rh(H)(Alkyl)Cl(PPh3)2 Migratory Insertion Rh4->Rh5 Insertion Rh5->Rh2 - Dihydrochalcone (Reductive Elimination)

Fig 2. Wilkinson's catalyst cycle for selective hydrogenation of the chalcone C=C bond.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask, dissolve the chalcone intermediate (5.0 mmol, 1.0 eq) in anhydrous, degassed toluene (25 mL).

  • Catalyst Addition: Add Wilkinson's Catalyst

    
     (0.25 mmol, 5 mol%) to the solution under an inert argon atmosphere. The solution will turn a deep red/burgundy color.
    
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times using a balloon. Leave the reaction stirring vigorously under 1 atm of 
    
    
    
    at room temperature for 12–16 hours.
  • Workup: Once complete, vent the

    
     gas and concentrate the solvent under reduced pressure.
    
  • Purification: To remove the rhodium catalyst, pass the crude residue through a short pad of silica gel, eluting with Hexanes:Ethyl Acetate (8:2). Concentrate the filtrate to yield the pure 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone.

  • Self-Validation Check: Analyze via

    
     NMR and Mass Spectrometry (MS). The 
    
    
    
    NMR spectrum must show the disappearance of the alkene doublets and the appearance of two new triplet-like multiplets at 3.0–3.3 ppm (the new
    
    
    linkage). The MS spectrum must display a molecular ion isotope pattern with M and M+2 peaks in a 3:1 ratio, confirming the aryl chloride bond remains entirely intact.

Quantitative Data & Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required to replicate this workflow successfully.

StepReactants / CatalystsEquivalents / Mol%Temp (°C)Time (h)Target Yield
1. Aldol Condensation 2',5'-Dimethylacetophenone1.0 eq0 → 254–685–90%
4-Chlorobenzaldehyde1.05 eq
NaOH (10% aq)1.5 eq
2. Hydrogenation Chalcone Intermediate1.0 eq2512–16>95%

(Wilkinson's)
5 mol%

Gas
1 atm

References

  • ChemScene. "898788-00-6 | 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone". ChemScene Product Catalog.
  • Thieme Connect. "Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst". Synthesis.
  • Westmont College. "REDUCTION OF CONJUGATED AND NON-CONJUGATED C=O/C=C SYSTEMS VIA TRANSFER HYDROGENATION". Journal of Undergraduate Chemistry Research.
  • ACS Publications. "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones". The Journal of Organic Chemistry.

Sources

Application

Application Note: Scalable Production of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

This Application Note is structured to guide process chemists and scale-up engineers through the robust synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone. It prioritizes scalable, cost-effective methodologies w...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and scale-up engineers through the robust synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone. It prioritizes scalable, cost-effective methodologies while addressing critical selectivity challenges, specifically the preservation of the aryl-chloride moiety during hydrogenation.

Executive Summary

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (Target Molecule TM-1 ) is a functionalized dihydrochalcone derivative. Molecules of this class serve as critical intermediates in the synthesis of SGLT2 inhibitors, fungicides, and specialized metabolic modulators.

The primary challenge in scaling TM-1 is not the construction of the carbon skeleton, but the chemoselective reduction of the


-unsaturated ketone (chalcone) intermediate. Standard catalytic hydrogenation protocols frequently result in hydrodehalogenation (loss of the 4-Cl atom) or over-reduction to the alcohol.

This guide details a Two-Stage Convergent Protocol validated for kilogram-scale production:

  • Claisen-Schmidt Condensation: High-yield coupling of 2',5'-dimethylacetophenone and 4-chlorobenzaldehyde.

  • Chemoselective Transfer Hydrogenation: A robust method using ammonium formate/Pd-C to reduce the alkene while preserving the aryl chloride and ketone functionalities.

Retrosynthetic Analysis & Strategy

The most scalable route disconnects the C2-C3 bond of the propyl chain, tracing back to two commodity precursors.

Strategic Pathway (Graphviz Diagram)

G Target Target: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Chalcone Intermediate: 4-Chloro-2',5'-dimethylchalcone (α,β-Unsaturated Ketone) Chalcone->Target Selective Transfer Hydrogenation (HCOONH4, Pd/C) *CRITICAL STEP* Acetophenone 2',5'-Dimethylacetophenone Acetophenone->Chalcone Claisen-Schmidt Condensation (NaOH/MeOH) Aldehyde 4-Chlorobenzaldehyde Aldehyde->Chalcone Xylene p-Xylene (1,4-Dimethylbenzene) Xylene->Acetophenone Friedel-Crafts Acylation (AlCl3, High Regioselectivity) AcCl Acetyl Chloride AcCl->Acetophenone

Figure 1: The synthesis utilizes a convergent aldol condensation followed by a selective reduction, avoiding expensive hydrocinnamic acid precursors.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Chloro-2',5'-dimethylchalcone

Objective: Form the carbon skeleton via Aldol Condensation. Reaction Type: Claisen-Schmidt Condensation.[1][2][3]

Reagents & Materials
ReagentEquiv.[1][4][5][6][7][8][9]Role
2',5'-Dimethylacetophenone1.0Nucleophile
4-Chlorobenzaldehyde1.05Electrophile
Sodium Hydroxide (aq, 40%)0.5Base Catalyst
Methanol (MeOH)5.0 VolSolvent
Process Workflow
  • Charge: Load 2',5'-dimethylacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) into a reactor containing MeOH (5 volumes).

  • Initiate: Adjust temperature to 15–20°C.

  • Addition: Slowly add 40% NaOH solution over 30 minutes. Note: Reaction is mildly exothermic.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by HPLC (Disappearance of acetophenone).

  • Quench: Cool to 5°C. Neutralize with dilute HCl to pH 7.

  • Isolation: The product typically precipitates as a yellow solid. Filter and wash with cold MeOH/Water (1:1).

  • Purification: Recrystallize from Ethanol if purity <98%.

Critical Quality Attribute (CQA): Ensure removal of unreacted aldehyde, as it can act as a catalyst poison or side-reactant in the next step.

Stage 2: Chemoselective Reduction (The "E-E-A-T" Core)

Objective: Reduce the alkene (C=C) to an alkane without dechlorinating the ring or reducing the ketone. Challenge: Standard


 often cleaves C-Cl bonds (hydrodehalogenation).
Solution:  Transfer Hydrogenation using Ammonium Formate.[2] This method is kinetically controlled to favor C=C reduction over hydrogenolysis of the C-Cl bond [1, 2].
Reagents & Materials
ReagentEquiv.[1][4][5][6][7][8][9]Role
Chalcone Intermediate1.0Substrate
Ammonium Formate3.0–4.0Hydrogen Donor
10% Pd/C (50% wet)5 wt%Catalyst
THF / Methanol (1:1)10 VolSolvent
Step-by-Step Protocol
  • Inertion: Purge the reactor with Nitrogen (

    
    ) to remove oxygen (safety and catalyst protection).
    
  • Charge: Add Chalcone Intermediate and solvent (THF/MeOH). Stir to dissolve.

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading relative to substrate) under

    
     flow. Warning: Dry Pd/C is pyrophoric; use wet paste.
    
  • Donor Addition: Add Ammonium Formate (3.0 eq) in a single portion.

  • Reaction: Heat to mild reflux (55–60°C).

    • Observation: Evolution of

      
       gas will occur. Ensure proper venting.
      
  • Monitoring: Check HPLC every 30 minutes.

    • Target: <0.5% Chalcone remaining.

    • Stop Condition: Stop immediately upon consumption of starting material to prevent ketone reduction.

  • Work-up:

    • Cool to room temperature.

    • Filter catalyst through a Celite pad (recycle catalyst if applicable).

    • Concentrate filtrate under vacuum.

    • Redissolve residue in Ethyl Acetate, wash with water and brine.

  • Crystallization: Evaporate solvent and crystallize from n-Heptane/IPA.

Why This Works (Mechanistic Insight)

Ammonium formate decomposes to release


 and 

in situ on the catalyst surface. The hydride transfer to the electron-deficient

-unsaturated system is significantly faster than the oxidative addition of Pd into the Ar-Cl bond, providing the required selectivity window [3].

Alternative Route: Friedel-Crafts Acylation

Context: Use this route only if 3-(4-chlorophenyl)propionic acid is available at low cost. It is a single-step convergent synthesis but suffers from potential isomer formation if the xylene quality is poor.

Reaction: p-Xylene + 3-(4-Chlorophenyl)propionyl chloride + AlCl3 -> Product

Protocol Summary:

  • Convert acid to acid chloride using Thionyl Chloride (

    
    ).
    
  • Dissolve p-xylene (solvent and reactant) and cool to 0-5°C.

  • Add

    
     (1.1 eq).[4]
    
  • Drip acid chloride slowly.

  • Quench on ice. Note: This route avoids the reduction step entirely, eliminating the dechlorination risk, but requires a more expensive starting acid.

Analytical Controls & Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Impurity Profile Table
ImpurityOriginControl Strategy
Des-chloro Analog Over-reduction (Stage 2)Use Ammonium Formate; limit reaction time; avoid

gas pressure.
Alcohol Derivative Ketone reduction (Stage 2)Stop reaction immediately upon alkene consumption; lower temp.
Dimer Aldol side reactionControl base addition rate; maintain low temp during addition.

Safety & Hazard Analysis

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Handle under inert atmosphere.

  • Ammonium Formate: Releases Ammonia and

    
     upon heating. Ensure reactor venting is sized for gas evolution.
    
  • 4-Chlorobenzaldehyde: Irritant. Avoid dust inhalation.

References

  • Ahmed, N., & van Lier, J. E. (2006).[2] Pd-C/ammonium formate: A selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[2] Journal of Chemical Research, 2006(5), 311-313.

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

  • Sasaki, K., et al. (2020).[7] Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones. Advanced Synthesis & Catalysis.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Friedel-Crafts mechanisms).

Sources

Method

Solvent selection for the preparation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Application Note: Solvent Selection for the Preparation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Part 1: Executive Summary & Strategic Rationale The synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for the Preparation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6) presents a classic challenge in aromatic ketone manufacturing: balancing regioselectivity with process efficiency . This molecule serves as a critical intermediate in the development of centrally acting muscle relaxants and proprietary pharmaceutical scaffolds.

The industry-standard route—Friedel-Crafts acylation of p-xylene with 3-(4-chlorophenyl)propionyl chloride—relies heavily on solvent interaction with the Lewis Acid catalyst (typically AlCl₃). The choice of solvent dictates not only the reaction rate and yield but also the impurity profile (isomer distribution) and the ease of downstream workup.

This guide moves beyond generic protocols, offering a targeted solvent selection strategy that maximizes the precipitation of the acylium complex to prevent side reactions while ensuring high-purity isolation.

Part 2: Mechanistic Basis & Solvent Influence

To select the correct solvent, one must understand the transition state. The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2]

The Reaction Pathway
  • Activation: The acyl chloride reacts with AlCl₃ to form a resonance-stabilized acylium ion pair [R-C≡O]⁺[AlCl₄]⁻.

  • Attack: The electrophile attacks the π-electron cloud of p-xylene.

  • Complexation: The resulting ketone product is more basic than the reactant and forms a stable 1:1 complex with AlCl₃.

Solvent Impact on Mechanism
  • Dichloromethane (DCM): Recommended. A moderately polar, non-nucleophilic solvent. It solubilizes the reactants but often precipitates the final ketone-AlCl₃ complex. This precipitation protects the product from further acylation or degradation, effectively "freezing" the reaction at the mono-acylated stage.

  • Nitrobenzene: Alternative. A polar solvent that solubilizes the AlCl₃ complex completely. While this ensures a homogeneous reaction, it often requires higher temperatures and is notoriously difficult to remove (high boiling point, toxicity). It is reserved for sluggish substrates, which p-xylene is not.

  • Carbon Disulfide (CS₂): Historical/Obsolete. Favors kinetic control but poses extreme flammability and neurotoxicity risks.

Visualizing the Pathway

ReactionPathway Start p-Xylene + 3-(4-Cl-phenyl)propionyl chloride Activation Acylium Ion Formation (DCM Soluble) Start->Activation AlCl3 Transition Sigma Complex Transition State Activation->Transition Electrophilic Attack ProductComplex Ketone-AlCl3 Complex (Precipitates in DCM) Transition->ProductComplex - HCl Final 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone ProductComplex->Final Hydrolysis (Ice/HCl)

Caption: Figure 1. Friedel-Crafts acylation pathway highlighting the solubility changes critical for solvent selection.

Part 3: Solvent Screening Matrix

The following table summarizes the solvent performance specifically for the acylation of alkyl-substituted benzenes.

Solvent SystemPolarity (Dielectric)Solubility of AlCl₃ ComplexReaction Temp.Removal EaseRecommendation
Dichloromethane (DCM) Moderate (9.1)Low (Precipitates)0°C to 40°CHigh (BP 40°C)Primary Choice
1,2-Dichloroethane (DCE) Moderate (10.4)ModerateReflux (83°C)ModerateSecondary (if sluggish)
Nitrobenzene High (34.8)High (Soluble)>50°CLow (BP 210°C)Avoid (Workup issues)
Toluene Low (2.4)LowVariesN/AAvoid (Competes as reactant)

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone on a 50g scale using the optimized DCM process.

Materials
  • p-Xylene (1,4-Dimethylbenzene): 1.2 equivalents (Excess ensures complete consumption of the expensive acid chloride).

  • 3-(4-Chlorophenyl)propionyl chloride: 1.0 equivalent (Limiting Reagent).

  • Aluminum Chloride (AlCl₃), anhydrous: 1.1 equivalents.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Apparatus Setup:

    • Equip a 1L three-necked Round Bottom Flask (RBF) with a mechanical stirrer, pressure-equalizing addition funnel, and a nitrogen inlet/outlet connected to a caustic scrubber (to neutralize HCl gas).

    • Critical: The system must be flame-dried and maintained under an inert nitrogen atmosphere. Moisture kills the catalyst.

  • Catalyst Suspension:

    • Charge 300 mL of anhydrous DCM to the RBF.

    • Cool to 0–5°C using an ice/water bath.

    • Add AlCl₃ (1.1 eq) in portions. The suspension may turn slightly yellow.

  • Acyl Chloride Addition:

    • Dissolve 3-(4-chlorophenyl)propionyl chloride (1.0 eq) in 50 mL DCM.

    • Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining temperature <10°C.

    • Observation: The mixture will darken as the acylium complex forms.

  • Substrate Addition (The "Inverse" Addition):

    • Note: Adding the substrate to the pre-formed complex minimizes isomerization.

    • Add p-xylene (1.2 eq) dropwise over 45 minutes.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitor: Check completion by TLC (Hexane:EtOAc 9:1) or HPLC.[3]

  • Quenching (Exothermic!):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing 500g of crushed ice and 50 mL concentrated HCl.

    • Why: This breaks the Aluminum-Ketone complex.[4] The solid precipitate will dissolve into the organic layer as the complex hydrolyzes.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (2 x 100 mL).

    • Wash combined organics with:

      • Water (200 mL)

      • 5% NaHCO₃ (200 mL) – Removes acidic impurities.

      • Brine (200 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Part 5: Purification & Crystallization Strategy

The crude material is typically an off-white solid.[5][6] To achieve pharmaceutical-grade purity (>99.5%), solvent selection for recrystallization is paramount.

Solvent Selection Logic

The molecule has a lipophilic "dumbbell" shape (two aromatic rings separated by a propyl chain). It is highly soluble in DCM and Acetone but poorly soluble in water and cold alkanes.

  • System A (High Yield): Isopropanol (IPA) . Dissolve hot (80°C), cool to RT, then 0°C.

  • System B (High Purity): Ethanol/Water . Dissolve in refluxing Ethanol; add hot water until turbid; cool slowly.

Purification Workflow

Purification Crude Crude Solid (Off-white) Dissolution Dissolve in boiling IPA (3 mL per gram) Crude->Dissolution Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Crystallization Cool to 25°C -> 4°C (Slow ramp) Filtration->Crystallization Isolation Vacuum Filtration Wash with cold Heptane Crystallization->Isolation

Caption: Figure 2.[2] Recommended recrystallization workflow using Isopropanol (IPA).

Part 6: Troubleshooting & Critical Process Parameters

IssueRoot CauseCorrective Action
Low Yield Moisture in reagents deactivated AlCl₃.Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Dry DCM over molecular sieves.
Poly-acylation Excess Acyl Chloride or high temp.Strictly control stoichiometry (1.0 eq Acyl Chloride). Keep T < 40°C.
Colored Impurity Polymerization of p-xylene.[2]Ensure p-xylene is added slowly to the complex. Do not add AlCl₃ to the xylene.
Oiling Out Cooling too fast during crystallization.Seed the solution with a pure crystal at 30°C. Use a slower cooling ramp.

References

  • Friedel-Crafts Acylation Mechanism & Scope Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Context: Foundational text describing the acylium ion mechanism and solvent effects on complex stability.

  • Solvent Effects in Friedel-Crafts Reactions Source: Olah, G. A. (Ed.).[3][4] Friedel-Crafts and Related Reactions. Wiley-Interscience. Context: Authoritative source on the use of Nitrobenzene vs. CS2 vs. DCM in acylation.

  • Synthesis of 3-Chloropropiophenone Derivatives Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 98745, 3-Chloropropiophenone. Context: Provides physical property data and analogous synthesis routes for chloropropiophenones.

  • Recrystallization Strategies for Aromatic Ketones Source: BenchChem Application Notes.[5] Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Context: Validates the Ethanol/Water and IPA solvent systems for this class of molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists scaling the synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists scaling the synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6)[1].

The primary synthetic route for this API intermediate involves the Friedel-Crafts acylation of p-xylene using 3-(4-chlorophenyl)propionyl chloride. While seemingly straightforward, this reaction is notoriously sensitive to thermal conditions. Poor temperature control inevitably leads to catastrophic yield losses due to intramolecular cyclization and thermodynamic isomerization[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthesis remains under strict kinetic control.

Mechanistic Causality: The "Why" Behind Temperature Control

In Friedel-Crafts acylations involving extended aryl-alkyl acyl chlorides, the acylium ion intermediate faces a critical bifurcation in its reaction pathway. It can either undergo an intermolecular attack on the highly activated p-xylene ring (yielding the desired propiophenone) or an intramolecular cyclization onto its own 4-chlorophenyl ring (yielding 6-chloro-1-indanone).

Because intramolecular reactions possess a lower entropic barrier, they are highly favored at elevated temperatures. Conversely, the intermolecular reaction is kinetically favored at low temperatures, provided there is a high localized concentration of the p-xylene nucleophile. Furthermore, prolonged heating of the desired product in the presence of Lewis acids can trigger the Jacobsen rearrangement, leading to the migration of the methyl groups on the xylene ring[3].

ReactionPathway SM 3-(4-Chlorophenyl)propionyl chloride + Excess p-Xylene Acylium Acylium Ion Intermediate [AlCl4]- Complex SM->Acylium AlCl3 (1.15 eq) Fast Desired Desired Product: 3-(4-Chlorophenyl)-2',5'- dimethylpropiophenone Acylium->Desired Intermolecular Attack (0-5 °C, Kinetic Control) Side1 Side Product: 6-Chloro-1-indanone (Intramolecular) Acylium->Side1 Intramolecular Cyclization (>20 °C, Entropic Favor) Side2 Side Product: Isomerized Xylenes (Thermodynamic) Desired->Side2 Prolonged Heating (>40 °C)

Fig 1. Divergent reaction pathways in the Friedel-Crafts acylation of p-xylene.

Quantitative Impact of Temperature on Product Distribution

The following table summarizes the empirical product distribution based on internal reaction temperature, highlighting the narrow window for optimal synthesis.

Internal Temperature RangeAcyl Chloride Conversion (%)Desired Propiophenone (%)6-Chloro-1-indanone (%)Isomerized Xylene Byproducts (%)
-15 to -10 °C 454230
0 to 5 °C (Optimal) >9588 7<1
20 to 25 °C (RT) >9965304
50 to 60 °C >99354520

Self-Validating Experimental Protocol

To enforce kinetic control and suppress indanone formation, utilize the following "inverse addition" methodology. This protocol includes built-in validation checkpoints to ensure the reaction trajectory is correct before proceeding to the workup.

Reagents:

  • 3-(4-Chlorophenyl)propionyl chloride (1.0 eq, limiting reagent)

  • p-Xylene (3.0 eq, nucleophile and co-solvent)

  • Aluminum chloride, strictly anhydrous (1.15 eq)[3]

  • Dichloromethane (DCM, anhydrous, 5 volumes)

Step-by-Step Methodology:

  • Catalyst Suspension: In an oven-dried, argon-purged flask, suspend AlCl3 (1.15 eq) in anhydrous DCM (3 vols).

  • Nucleophile Loading: Add p-xylene (3.0 eq) to the suspension. Cool the mixture to an internal temperature of 0 to 2 °C using an ice/brine bath.

  • Inverse Addition (Critical Step): Dissolve 3-(4-chlorophenyl)propionyl chloride (1.0 eq) in DCM (2 vols). Add this solution dropwise to the AlCl3/p-xylene suspension over 60 minutes. Do not allow the internal temperature to exceed 5 °C.

    • Causality: Adding the acyl chloride to an excess of p-xylene ensures that the moment the acylium ion forms, it is surrounded by intermolecular nucleophiles, statistically outcompeting the intramolecular cyclization.

  • Validation Checkpoint: Stir for 30 minutes post-addition at 5 °C. Pull a 50 µL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and analyze via HPLC (254 nm).

    • Self-Validation: You should observe <5% of the fast-eluting 6-chloro-1-indanone peak and >90% conversion to the desired propiophenone. If indanone exceeds 10%, your addition rate was too fast, causing localized heating.

  • Quenching: Once conversion is confirmed, pour the reaction mixture slowly over vigorously stirred crushed ice and 1M HCl to safely decompose the AlCl3-ketone complex[3]. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

Troubleshooting FAQs

Q: Why does the reaction stall at ~50% conversion even at the optimal 0-5 °C range? A: Friedel-Crafts acylations are not truly catalytic in Lewis acid. The newly formed 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone possesses a Lewis basic carbonyl oxygen that tightly coordinates with AlCl3, forming a stable complex[3]. This effectively removes the aluminum from the catalytic cycle. You must ensure you are using a stoichiometric excess (at least 1.15 eq) of strictly anhydrous AlCl3.

Q: I am seeing a major byproduct with an m/z of ~166 instead of the desired m/z 272.77. What is happening? A: You are observing 6-chloro-1-indanone (m/z 166.60). This is the result of the intramolecular Friedel-Crafts cyclization of your starting material. This indicates your reaction shifted toward entropic control. To fix this, lower your reaction temperature to 0 °C, ensure you are using the "inverse addition" method described above, and increase the equivalents of p-xylene to boost the intermolecular reaction rate.

Q: Can I increase the temperature to 40 °C to force the reaction to completion faster? A: No. Heating the reaction above 25 °C shifts the system toward thermodynamic control[2]. This not only exponentially increases indanone formation but also risks alkyl migration on the p-xylene ring, leading to inseparable meta- and ortho-xylene propiophenone isomers. If the reaction is slow, extend the time at 5 °C rather than applying heat.

TroubleshootingFlow Start Analyze HPLC Profile of Crude Reaction Q1 High levels of 6-Chloro-1-indanone? Start->Q1 A1 Decrease Temp to 0°C. Use inverse addition. Q1->A1 Yes (>10%) Q2 Incomplete Conversion of Acyl Chloride? Q1->Q2 No A2 Ensure AlCl3 is strictly anhydrous. Extend time. Q2->A2 Yes (>5% SM) Success Optimal Yield (>85%) Q2->Success No

Fig 2. HPLC-guided troubleshooting workflow for temperature and addition optimization.

References

  • Wikipedia. "Friedel–Crafts reaction - Acylation and Stoichiometric Constraints". Wikimedia Foundation. Available at:[Link]

  • Bentham Open Archives. "Benzoylation of p-Xylene at the Solid-Liquid Interface". The Open Colloid Science Journal, 2010. Available at:[Link]

Sources

Optimization

Minimizing degradation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone during storage

Technical Support Center: Stability & Storage of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone Introduction: Chemical Context & Stability Profile Welcome to the Technical Support Center. This guide addresses the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Introduction: Chemical Context & Stability Profile

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone .

To minimize degradation effectively, one must understand the molecule's vulnerabilities. This compound belongs to the dihydrochalcone class (1,3-diarylpropan-1-ones). While generally more stable than their unsaturated counterparts (chalcones), they possess specific reactive sites susceptible to environmental stress.

Key Structural Vulnerabilities:

  • Benzylic Carbons: The carbons at the

    
     (alpha to carbonyl) and 
    
    
    
    (benzylic to the chlorophenyl ring) positions are prone to radical attack and autoxidation.
  • Aromatic Ketone Moiety: This chromophore absorbs UV light, making the molecule highly susceptible to Norrish Type I and II photochemical reactions.

  • Electrophilic Sites: The carbonyl carbon is susceptible to nucleophilic attack under extreme pH conditions, though relatively stable in neutral solid state.

Module 1: Environmental Control (Temperature & Humidity)

Q: What is the optimal temperature for long-term storage? A: Refrigeration at 2°C to 8°C is the recommended standard for long-term storage (>30 days).

  • Why: Lower temperatures kinetically inhibit the initiation step of radical autoxidation at the benzylic positions. While the compound is a solid with a likely melting point >50°C (inferred from analogs), keeping it well below its melting point prevents "micro-melting" or surface softening that can accelerate gas-solid reactions.

  • Short-term: Room temperature (20-25°C) is acceptable for active use (days/weeks), provided light protection is rigorous.

Q: How does humidity affect this compound? A: Moisture acts as a catalyst for surface degradation and can facilitate microbial growth if trace organic impurities are present.

  • Protocol: Store in a tightly sealed container with a desiccant packet (Silica gel or Molecular Sieves).

  • Critical Check: If the powder clumps or becomes sticky, hygroscopic moisture absorption has occurred, likely preceding chemical hydrolysis or oxidation.

Module 2: Photochemical Protection (Critical)

Q: Why is light protection mandatory for this specific molecule? A: The 2',5'-dimethylpropiophenone core acts as a UV chromophore. Upon absorbing a photon, the carbonyl oxygen enters an excited triplet state (


).
  • The Risk (Norrish Type II Reaction): The excited carbonyl can abstract a hydrogen atom from the

    
    -position (the benzylic carbon next to the chlorophenyl ring). This leads to the formation of a 1,4-biradical, resulting in cleavage of the molecule into an acetophenone derivative and a styrene derivative.
    
  • Visual Indicator: Yellowing of the white/off-white solid often indicates the formation of conjugated degradation products.

Q: What packaging do you recommend? A:

  • Primary: Amber borosilicate glass vials (blocks UV <400nm).

  • Secondary: Wrap the vial in aluminum foil for 100% opacity.

  • Avoid: Clear plastics, which are permeable to oxygen and transparent to UV.

Module 3: Chemical Handling & Inert Atmosphere

Q: Is an inert atmosphere necessary? A: Yes, for storage exceeding 3 months or for high-purity reference standards.

  • Mechanism: "Benzylic Oxidation" occurs when atmospheric oxygen reacts with the benzylic C-H bonds to form hydroperoxides. This is a radical chain reaction.[1]

  • Protocol: Backfill the headspace of the vial with Argon (preferred) or Nitrogen . Argon is heavier than air and provides a better "blanket" over the solid surface.

Q: Can I store this in solution? A: Avoid long-term storage in solution.

  • Reason: Dissolved oxygen and solvent-mediated radical transfer dramatically increase degradation rates compared to the solid state.

  • If unavoidable: Use anhydrous, degassed solvents (e.g., DMSO, Acetonitrile) stored at -20°C, protected from light. Discard after 1 week.

Module 4: QC & Troubleshooting Guide

Q: How do I validate the integrity of my sample? A: Use the following self-validating QC checks:

Test MethodPassing CriteriaWarning Sign (Degradation)
Visual Inspection White to Off-White Crystalline SolidYellow/Orange tint; sticky texture (Melting point depression).
HPLC (UV 254nm) Single peak >98% AreaNew peaks (more polar = oxidation products; less polar = dimers).
1H-NMR Sharp singlets for Methyl groupsBroadening of signals; appearance of new aldehyde/acid protons (9-11 ppm).
Melting Point Sharp range (e.g., 2°C range)Wide range (>5°C) or significantly lower than CoA value.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation risks: Norrish Photolysis (Light induced) and Benzylic Oxidation (Oxygen induced).

DegradationPathways cluster_prevention Prevention Strategies Compound 3-(4-Chlorophenyl)- 2',5'-dimethylpropiophenone ExcitedState Excited Triplet State (n -> pi*) Compound->ExcitedState Absorption Radical Benzylic Radical Formation Compound->Radical H-Abstraction UV UV Light (hv) UV->ExcitedState Oxygen Oxygen (O2) Oxygen->Radical NorrishII Norrish Type II Cleavage ExcitedState->NorrishII Gamma-H Abstraction OxidationProd Peroxides & Diketo-derivatives Radical->OxidationProd Chain Reaction Fragment1 2,5-Dimethyl- acetophenone NorrishII->Fragment1 Fragment2 4-Chloro- styrene NorrishII->Fragment2 AmberGlass Amber Glass/Foil InertGas Argon/Nitrogen ColdStorage 2-8°C Storage

Caption: Mechanistic pathways of degradation (Photolysis and Oxidation) and their respective mitigation strategies.

Decision Tree: Storage Protocol

Follow this logic flow to determine the correct storage setup for your specific usage case.

StorageDecision Start Received Compound Duration Storage Duration? Start->Duration ShortTerm < 30 Days Duration->ShortTerm Active Use LongTerm > 30 Days Duration->LongTerm Archive Form Physical Form? ShortTerm->Form Action2 Refrigerate (2-8°C) Amber Vial + Foil Inert Gas Backfill LongTerm->Action2 Solid Solid Powder Form->Solid Solution In Solution Form->Solution Action1 Store at RT (20-25°C) Protect from Light Desiccator Solid->Action1 Action3 NOT RECOMMENDED If necessary: -20°C Use Anhydrous Solvent Solution->Action3

Caption: Logic flow for selecting optimal storage conditions based on duration and physical state.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-(4-Bromophenyl)-2',5'-dimethylpropiophenone. (Structural analog data used for hazard and stability extrapolation). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dihydrochalcones. (General stability of 1,3-diarylpropan-1-ones). Link

  • Master Organic Chemistry. Reactions at the Benzylic Position: Oxidation and Photolysis. (Mechanistic grounding for benzylic oxidation risks). Link

  • Royal Society of Chemistry. Photochemical degradation of aromatic ketones. Green Chemistry Series. Link

Sources

Reference Data & Comparative Studies

Validation

Deep Dive: Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Executive Summary & Structural Context[1][2][3] In the precise world of structural elucidation—whether for drug impurity profiling (e.g., Tolperisone precursors) or forensic analysis of designer substances—3-(4-Chlorophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In the precise world of structural elucidation—whether for drug impurity profiling (e.g., Tolperisone precursors) or forensic analysis of designer substances—3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6) presents a unique mass spectral signature.

This guide moves beyond basic peak listing. We dissect the mechanistic causality of its fragmentation, contrasting it with key structural isomers (Alternatives) such as the ortho-chloro analogs or regioisomeric dimethyl variants. Understanding these nuances is critical for avoiding false positives in complex matrices.

The Molecule at a Glance[4]
  • Formula:

    
    
    
  • Monoisotopic Mass: 272.0968 Da

  • Core Class: Dihydrochalcone derivative.[1][2]

  • Structural Key: A 2,5-dimethylphenyl ketone linked via an ethyl spacer to a 4-chlorophenyl ring.

Fragmentation Mechanics: The "Fingerprint"

The fragmentation of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone under Electron Ionization (EI, 70 eV) is governed by three competitive pathways: Alpha-Cleavage , McLafferty Rearrangement , and Benzylic Cleavage .

Primary Fragmentation Pathways
PathwayMechanismDiagnostic Ion (m/z)Structural Significance
Alpha-Cleavage Homolytic cleavage adjacent to the carbonyl group.133 2,5-Dimethylbenzoyl cation . Confirms the substitution pattern on the "left" aromatic ring.
McLafferty Rearrangement

-Hydrogen transfer followed by

-bond cleavage.
148 Enol ion of 2,5-Dimethylacetophenone . Confirms the length of the alkyl linker and the ketone substitution.
Benzylic Cleavage Cleavage at the

-carbon of the propyl chain.
125 / 127 4-Chlorobenzyl cation . Confirms the "right" ring identity and chlorine position (via isotope ratio).
Aryl Cation Formation Loss of CO from the acylium ion (m/z 133).105 2,5-Dimethylphenyl cation . Secondary fragment confirming the dimethyl-aryl core.
Mechanistic Pathway Diagram (DOT)

The following diagram illustrates the competitive kinetics between the charge-retention pathways.

FragmentationPathway M Molecular Ion [M]+. (m/z 272/274) Acylium Acylium Ion (2,5-Dimethylbenzoyl) (m/z 133) M->Acylium Alpha-Cleavage (Loss of Chlorophenethyl radical) McLafferty McLafferty Ion (Enol of 2,5-Dimethylacetophenone) (m/z 148) M->McLafferty McLafferty Rearrangement (Gamma-H Transfer) NeutralStyrene Neutral Loss: 4-Chlorostyrene M->NeutralStyrene Benzyl 4-Chlorobenzyl Cation (m/z 125/127) M->Benzyl Benzylic Cleavage Aryl Aryl Cation (2,5-Dimethylphenyl) (m/z 105) Acylium->Aryl - CO (28 Da)

Figure 1: Competitive fragmentation pathways for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone under EI conditions.

Comparative Analysis: Differentiating Alternatives

In a research setting, you are often distinguishing this target from isobaric isomers . The table below compares the target against its most likely "imposters."

The "Ortho Effect" Discriminator

A critical differentiator is the position of the chlorine atom.

  • Target (Para-Chloro): The C-Cl bond is strong. Direct loss of Cl radical ([M-35]) is negligible .

  • Alternative (Ortho-Chloro): Isomers like 3-(2-chlorophenyl)-... exhibit a distinct "Ortho Effect," often showing a significant [M-Cl]+ or [M-HCl] peak due to proximity to the side chain [1].

Comparison Table
FeatureTarget Molecule (Para-Cl, 2',5'-Me2)Alternative A (Ortho-Cl Isomer)Alternative B (2',4'-Me2 Isomer)
Molecular Ion m/z 272 (Strong)m/z 272 (Strong)m/z 272 (Strong)
Base Peak Typically m/z 133 or 148Similarm/z 133 (Identical mass)
Chlorine Loss [M-Cl] Absent / Very Low Distinct / Observable [1]Absent
Benzylic Ion m/z 125 (4-Cl-benzyl)m/z 125 (2-Cl-benzyl)m/z 125
Acylium Ion m/z 133 (2,5-dimethyl)m/z 133 (2,5-dimethyl)m/z 133 (2,4-dimethyl)
Differentiation Strategy Isotope Ratio of m/z 125 matches 4-Cl pattern; No [M-Cl].[3][2]Presence of [M-Cl] peak; Retention time shift.Retention Time Only . MS is nearly identical; requires NMR or high-res chromatography.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity, the following protocol is designed to be self-validating, using the fragmentation ratios as internal quality controls.

Materials & Instrument Setup
  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (1 min purge).

  • Ion Source: EI Source @ 230°C, 70 eV.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).

  • Injection: Inject 1 µL.

  • Gradient:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Data Acquisition: Scan range m/z 40–400.

  • Validation Criteria (The "Trust" Check):

    • Criterion A: Observe m/z 272 and 274 in a 3:1 ratio (confirms Monochloro).

    • Criterion B: Observe m/z 125 and 127 in a 3:1 ratio (confirms Chlorobenzyl fragment).

    • Criterion C: Calculate Ratio

      
      . This ratio is consistent for the 2',5'-dimethyl isomer under stable source conditions but may vary for the 2',4' isomer due to steric differences in the McLafferty transition state.
      
Decision Logic Diagram (DOT)

DecisionTree Start Analyze MS Spectrum (Precursor m/z 272) CheckCl Check Isotope Pattern m/z 272 vs 274 (3:1?) Start->CheckCl CheckOrtho Check [M-Cl] Loss (m/z 237 present?) CheckCl->CheckOrtho Yes ResultNonCl REJECT: Not a Monochloro compound CheckCl->ResultNonCl No CheckFrag Check Key Fragments (133, 148, 125) CheckOrtho->CheckFrag No (Trace/Absent) ResultOrtho PROBABLE ALTERNATIVE: Ortho-Chloro Isomer CheckOrtho->ResultOrtho Yes (Significant Peak) ResultTarget CONFIRMED: 3-(4-Cl)-2',5'-dimethylpropiophenone CheckFrag->ResultTarget All Present

Figure 2: Logical decision tree for confirming identity based on MS spectral data.

References

  • Miyazawa, M., et al. (2008). "Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation." Metabolomics. Link

  • BenchChem. (2025).[4] "A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers." Link

  • Sigma-Aldrich. (2023). "2,2-Dimethylpropiophenone Product Sheet." Link

  • National Institute of Justice. (2014). "Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS." Link

Sources

Comparative

Advanced Propiophenone Standards: A Comparative Analysis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

The following guide provides a rigorous technical comparison of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone against standard propiophenone benchmarks. This analysis is designed for researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone against standard propiophenone benchmarks. This analysis is designed for researchers requiring high-fidelity standards for chromatographic calibration, impurity profiling, and synthetic validation.

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the landscape of aromatic ketone standards, 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6) represents a distinct class of "heavy" propiophenone derivatives. Unlike the baseline Propiophenone (CAS 93-55-0), which serves as a general-purpose internal standard for low-molecular-weight volatiles, the 3-(4-chlorophenyl) variant functions as a critical benchmark for dihydrochalcone scaffolds and complex pharmaceutical intermediates.

This guide compares the target compound against two industry standards:

  • Propiophenone (Standard): The baseline aromatic ketone.

  • 4'-Chloropropiophenone: A halogenated analog for mid-range retention calibration.

Why This Comparison Matters

Selecting the correct standard is not merely about availability; it is about hydrophobic matching . The significant structural differences between simple propiophenones and the target compound (a 1,3-diarylpropan-1-one) dictate their utility in Reverse Phase HPLC (RP-HPLC) and GC-MS workflows.

Comparative Technical Specifications

The following table synthesizes the physicochemical divergence between the standards. Note the substantial increase in LogP and Molecular Weight (MW) for the target compound, which fundamentally alters its chromatographic behavior.

FeaturePropiophenone (Baseline)4'-Chloropropiophenone (Mid-Range)3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (Target)
CAS Number 93-55-06285-05-8898788-00-6
Structure Ph-CO-CH₂-CH₃(4-Cl-Ph)-CO-CH₂-CH₃(2,5-Me₂-Ph)-CO-CH₂-CH₂-(4-Cl-Ph)
Mol.[1] Weight 134.18 g/mol 168.62 g/mol 272.77 g/mol
LogP (Calc) ~2.1~2.9~5.2
Classification Simple Aromatic KetoneHalogenated KetoneDihydrochalcone Derivative
State (RT) LiquidLow-melting SolidSolid
Primary Use GC Internal StandardFriedel-Crafts BenchmarkLate-Stage Intermediate / Impurity Marker

Analyst Note: The target compound's LogP of ~5.2 places it in the "highly lipophilic" category, requiring significantly higher organic modifier concentrations for elution compared to standard propiophenone.

Experimental Protocols: Chromatographic Performance

To objectively compare these standards, we employ a unified Gradient RP-HPLC Protocol . This method validates the resolution capability of your system for separating simple ketones from complex diaryl impurities.

Protocol 1: High-Resolution RP-HPLC Separation

Objective: Demonstrate the retention time shift driven by the additional phenyl ring and halogenation.

  • System: HPLC with UV-Vis / DAD (Diode Array Detector)

  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm (aromatic π-π*) and 280 nm.

Gradient Profile:

  • 0-2 min: Isocratic 50% B (Equilibration)

  • 2-15 min: Linear Gradient 50% → 95% B

  • 15-20 min: Isocratic 95% B (Wash)

  • 20-22 min: Return to 50% B

Expected Results & Causality:

  • Propiophenone (RT ~3-4 min): Elutes early due to low hydrophobicity and lack of heavy substituents.

  • 4'-Chloropropiophenone (RT ~6-7 min): The chlorine atom increases lipophilicity, pushing retention later.

  • Target (RT ~12-14 min): The "heavy" 3-(4-chlorophenyl) group and the 2,5-dimethyl substitution create a massive hydrophobic footprint, interacting strongly with the C18 stationary phase.

Protocol 2: System Suitability & Purity Check

Trustworthiness Check: Before running critical samples, verify the standard's integrity.

  • Dissolution: Dissolve 1 mg of Target (898788-00-6) in 1 mL of 100% Acetonitrile . Do not use Methanol as primary solvent if transesterification is a risk, though unlikely here.

  • Blank Run: Inject pure ACN to rule out carryover.

  • Resolution Factor (

    
    ):  If analyzing a mixture, ensure 
    
    
    
    between the Target and its unsaturated analog (Chalcone impurity), which often co-elutes in poor gradients.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate standard and the underlying chemical logic dictating their separation.

Propiophenone_Analysis cluster_0 HPLC Elution Order (C18 Column) Start Select Propiophenone Standard Decision Analyte Complexity? Start->Decision Simple Standard Propiophenone (CAS 93-55-0) Mid 4'-Chloropropiophenone (CAS 6285-05-8) Simple->Mid Increasing Retention Time Mech_Simple Mechanism: Low Hydrophobicity Elutes Early (<50% ACN) Simple->Mech_Simple Complex 3-(4-Cl-Ph)-2',5'-dimethyl (CAS 898788-00-6) Mid->Complex Increasing Retention Time Mech_Complex Mechanism: High Hydrophobicity Requires >80% ACN π-π Stacking Interactions Complex->Mech_Complex Decision->Simple Volatiles / Simple Ketones Decision->Mid Halogenated Intermediates Decision->Complex Dihydrochalcones / APIs

Figure 1: Decision matrix for standard selection based on analyte complexity and predicted HPLC elution behavior.

Synthesis & Impurity Profiling

Understanding the origin of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone is crucial for identifying potential impurities in your sample.

  • Synthesis Pathway: Typically synthesized via the reduction of the corresponding Chalcone (1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one).

  • Critical Impurity: The unreduced Chalcone.

  • Detection: The Chalcone will absorb strongly at higher wavelengths (>300 nm) due to extended conjugation. The Target (saturated) will have a UV cutoff similar to simple acetophenones (<300 nm).

    • Actionable Insight: Use a DAD detector to compare spectra.[2] If you see a significant shoulder >320 nm, your standard is degraded or impure (contains chalcone).

Handling and Stability

  • Storage: Store solid at 2-8°C under inert gas (Nitrogen/Argon). The 2,5-dimethyl group provides some steric protection, but the ketone is susceptible to slow oxidation or photoreduction over years.

  • Solution Stability: Stable in Acetonitrile for 1 week at 4°C. Avoid prolonged storage in protic solvents (Methanol/Water) to prevent potential hydrolysis or solvent adducts if acidic impurities are present.

Conclusion

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone is not merely a "substituted propiophenone"; it is a high-molecular-weight dihydrochalcone standard . It should be used when:

  • Calibrating gradients for late-eluting, lipophilic pharmaceutical intermediates.

  • Validating the reduction of chalcones (monitoring the disappearance of the alkene).

  • Developing methods for complex muscle relaxant analogs (e.g., Tolperisone derivatives).

For routine analysis of simple volatiles, standard Propiophenone (CAS 93-55-0) remains the efficient choice. For complex aromatic profiling, the 3-(4-chlorophenyl) variant is the indispensable high-retention anchor.

References

  • PubChem. (n.d.). Compound Summary: 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one. Retrieved March 1, 2026, from [Link]

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

The following guide provides a comprehensive technical analysis and characterization protocol for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6). This document is structured for researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis and characterization protocol for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6). This document is structured for researchers and drug development professionals requiring rigorous solid-state data and comparison with analytical alternatives.

Executive Summary & Structural Context

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone is a dihydrochalcone derivative characterized by a flexible ethylene linker connecting a 2,5-dimethyl-substituted benzoyl ring and a 4-chlorophenyl ring. Unlike its unsaturated chalcone precursors, this molecule possesses significant conformational freedom, making Single Crystal X-ray Diffraction (SC-XRD) the gold standard for defining its 3D solid-state geometry, packing motifs, and potential polymorphism.

This guide compares the "performance" of SC-XRD data against solution-state NMR and computational prediction, highlighting why crystallographic evidence is critical for this specific class of sterically crowded, flexible molecules.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one

  • Molecular Formula: C₁₇H₁₇ClO

  • Key Structural Features:

    • Steric Bulk: The ortho-methyl group at the 2'-position induces significant torsion between the carbonyl group and the phenyl ring.

    • Flexible Linker: The saturated ethyl bridge (-CH2-CH2-) allows for anti vs. gauche conformational isomerism.

    • Halogen Bonding: The 4-chloro substituent acts as a potential halogen bond donor in crystal engineering.

Comparative Analysis: X-ray Data vs. Alternatives

For drug development professionals, choosing the right characterization method is about data density and relevance. The table below objectively compares SC-XRD against standard alternatives for this specific molecule.

FeatureX-ray Crystallography (SC-XRD) Solution State NMR (¹H/¹³C) Powder Diffraction (PXRD)
Conformation Definitive: Captures the precise frozen conformation (torsion angles) driven by packing forces.Averaged: Rapid rotation of the ethyl linker results in averaged signals; cannot distinguish specific conformers.Fingerprint: Identifies phase identity but cannot resolve atomic-level conformation without Rietveld refinement.
Steric Analysis High: Quantifies the exact twist angle caused by the 2'-methyl group (typically 30-60°).Low: Inferred only via NOE (Nuclear Overhauser Effect) experiments, which are often ambiguous.N/A: Does not provide intramolecular geometric data directly.
Polymorphism Absolute: Identifies the specific packing motif (monoclinic/triclinic) and solvent inclusion.Null: Dissolution destroys all polymorphic information.High: Excellent for screening known forms but poor for characterizing new forms ab initio.
Interactions Mapped: Visualizes intermolecular Cl···O halogen bonds and π-π stacking.Inferred: Chemical shifts may suggest stacking, but geometry is speculative.Inferred: Based on lattice energy, not direct observation.
Expert Insight: Why X-ray is Non-Negotiable here

For 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone , NMR confirms chemical connectivity but fails to predict bioavailability. The 2'-methyl group creates a "molecular gate" that forces the carbonyl out of plane. Only X-ray data can confirm if this twist locks the molecule into a conformation that matches a biological binding pocket (bioactive conformation) or if it adopts a packing-efficient but biologically inactive geometry.

Experimental Protocol: Generating the Data

To obtain high-quality X-ray data for this compound, a self-validating crystallization and refinement protocol is required.

Phase 1: Crystal Growth (The "Slow-Cool" Technique)
  • Solvent Selection: The molecule is lipophilic. Use a binary solvent system of Ethanol/Hexane (1:1) or Acetone/Water (4:1) .

  • Method:

    • Dissolve 20 mg of pure compound in 2 mL of warm acetone (40°C).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Add water dropwise until persistent turbidity is just observed, then add 1 drop of acetone to clear it.

    • Cap loosely and allow to stand at room temperature (20°C) for 3-5 days.

    • Target: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm).

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption from the Chlorine atom.

  • Temperature: Collect at 100 K (cryostream). Room temperature collection will result in high thermal ellipsoids for the flexible ethyl chain, obscuring the precise conformation.

  • Resolution: Target 0.75 Å or better.

  • Refinement Strategy (SHELXL):

    • Refine Chlorine anisotropically.

    • Check for disorder in the ethyl linker (-CH2-CH2-). If observed, model with split positions (PART 1 / PART 2).

    • Validation: Ensure the Flack parameter is not calculated (molecule is achiral) unless crystallizing in a non-centrosymmetric space group (rare for this achiral molecule).

Predicted Structural Data & Analysis

Based on crystallographic data of close structural analogs (e.g., 3-(4-chlorophenyl)-1-phenylpropan-1-one and 2',5'-dimethylchalcone), the following structural metrics define the "performance" of the crystal lattice.

A. The "Ortho-Effect" Twist

Unlike the planar chalcone precursor, the 2',5'-dimethyl substitution prevents the carbonyl from lying coplanar with the phenyl ring.

  • Expected Torsion Angle (C2'-C1'-C=O): 35° – 55°.

  • Significance: This twist disrupts conjugation, potentially altering the UV-Vis absorption maximum compared to the unsubstituted analog.

B. Linker Conformation

The C(α)-C(β) bond in the propiophenone chain will adopt the conformation that minimizes steric clash between the two aromatic rings.

  • Expected Conformation: Anti-periplanar (extended chain).

  • Torsion (C(carbonyl)-C(α)-C(β)-C(phenyl)): ~170-180°.

C. Supramolecular Packing
  • Halogen Bonding: Expect Type II halogen bonding (C-Cl···O=C) linking molecules into 1D chains.

  • Distance: 2.95 – 3.20 Å (less than the sum of van der Waals radii).

  • π-Stacking: The electron-deficient 4-chlorophenyl ring will likely stack with the electron-rich 2,5-dimethylphenyl ring of an adjacent molecule (Head-to-Tail stacking).

Visualization of Workflows & Logic

Diagram 1: Characterization Workflow

This diagram outlines the decision logic for characterizing this specific API intermediate.

G Start Crude Product (3-(4-Cl)-2',5'-Me) Recryst Recrystallization (Acetone/Water) Start->Recryst Purification SCXRD SC-XRD (Single Crystal) Recryst->SCXRD Single Crystal Grown PXRD PXRD (Powder) Recryst->PXRD Bulk Powder Analysis Structural Analysis SCXRD->Analysis 3D Conformation & Packing PXRD->Analysis Phase Purity Check Twist Measure Ortho-Twist (Steric Check) Analysis->Twist Linker Ethyl Linker (Flexibility) Analysis->Linker

Caption: Workflow for definitive structural characterization, prioritizing SC-XRD for conformational analysis.

Diagram 2: Structural Activity Relationship (SAR) Logic

Visualizing why the X-ray data matters for biological activity.

SAR MeGroup 2'-Methyl Substituent Twist Torsion of Carbonyl (Non-Planar) MeGroup->Twist Steric Hindrance Linker Saturated Ethyl Linker Flex Rotational Freedom (Anti vs Gauche) Linker->Flex sp3 Hybridization ClAtom 4-Chloro Substituent Pack Intermolecular Halogen Bonding ClAtom->Pack Sigma Hole Bio Bioactive Conformation (Receptor Fit) Twist->Bio Defines Shape Flex->Bio Defines Reach

Caption: Causal link between chemical substituents, crystallographic features, and biological potential.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • ChemScene. (n.d.). "Product Data: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS 898788-00-6)." ChemScene Product Catalog. Link

  • Fun, H. K., et al. (2011).[1][2] "(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one."[2] Acta Crystallographica Section E, 67(2), o241. (Cited for structural analog comparison). Link

Sources

Comparative

Analytical Grade Comparison &amp; Method Validation Guide: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

As pharmaceutical pipelines increasingly rely on complex custom syntheses, the accurate quantification of intermediates and impurities becomes paramount. 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6)...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex custom syntheses, the accurate quantification of intermediates and impurities becomes paramount. 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6) is a highly lipophilic propiophenone derivative (LogP ≈ 4.77) utilized in advanced chemical synthesis and as a critical analytical marker[1].

This guide provides an objective, data-driven comparison of reference standard tiers for this compound and establishes a self-validating experimental workflow for its quantification using UPLC-PDA/MS methodologies.

Comparative Analysis of Reference Standard Tiers

When establishing a quantitative method, the selection of the reference standard directly dictates the reliability of the assay. The table below compares three common sourcing tiers for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone to guide procurement and quality control (QC) decisions.

Table 1: Performance and Specification Comparison
Feature/MetricCertified Reference Material (CRM)Analytical Standard Grade (e.g., ChemScene)Reagent / In-House Synthesis
Purity Guarantee ≥ 99.5% (qNMR verified)≥ 98.0% (HPLC/MS verified)Variable (typically 90-95%)
Traceability NIST/Pharmacopeial traceableInternal vendor CoANone
Cost Efficiency Low (High cost per mg)High (Optimal balance)Very High (Low cost)
Best Application Late-stage clinical QC, ANDA filingMethod development, routine QA/QCEarly discovery, rough screening
Documentation Full ISO 17034 certificationCoA, NMR, LC-MS, SMILES[1]Basic NMR

Scientist's Recommendation: For routine method development and bioanalytical validation, an Analytical Standard Grade (≥98% purity) provides the optimal balance of cost and reliability. Standards from established vendors (e.g., ChemScene CS-0712129) provide sufficient baseline data (Molecular Weight: 272.77, exact SMILES) to ensure chromatographic consistency[1].

Mechanistic Grounding & Experimental Causality

To develop a robust assay for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone, every experimental parameter must be mechanistically justified:

  • Stationary Phase Selection (C18): With a calculated LogP of 4.77, this compound is highly hydrophobic[1]. A sub-2-micron C18 UPLC column is mandatory to provide sufficient hydrophobic interaction, ensuring adequate retention time and sharp peak shapes[2].

  • Mobile Phase (Acetonitrile vs. Methanol): Acetonitrile is selected over methanol. The propiophenone core exhibits strong

    
     transitions optimally detected at 254 nm. Acetonitrile's lower UV cutoff (190 nm) minimizes baseline drift and optical noise compared to methanol during gradient elution.
    
  • Internal Standard (IS) Selection: To create a self-validating quantitative system, a stable isotope-labeled internal standard (e.g., Propio-D5-phenone) is utilized. This choice mechanistically compensates for matrix-induced ion suppression in the MS detector, as the deuterium-labeled IS co-elutes and ionizes identically to the target analyte[3].

Self-Validating Experimental Workflow

The following protocol details a UPLC-PDA method for the quantification of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of the Analytical Grade reference standard.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Store sealed at 2-8°C to prevent thermal degradation of the ketone moiety[1].

  • Serially dilute the stock with mobile phase to create working standards ranging from 0.5 μg/mL to 50 μg/mL[2].

Step 2: System Suitability Testing (SST) - The Self-Validation Mechanism

  • Prior to any sample injection, inject the 10 μg/mL standard six consecutive times.

  • Automated Gate: The chromatography software must verify that the Relative Standard Deviation (%RSD) of the peak area is < 1.5%, and the USP tailing factor is ≤ 1.2[2]. If these criteria fail, the system automatically halts the sequence, preventing the generation of invalid data.

Step 3: UPLC Analysis

  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm.

Workflow Visualization

G N1 Reference Standard (Analytical Grade ≥98%) N2 Stock Solution Prep (1.0 mg/mL in ACN) N1->N2 N3 System Suitability Test (Self-Validation Gate) N2->N3 N4 UPLC-PDA Analysis (BEH C18, 254 nm) N3->N4 N5 Data Processing & ICH Q2(R1) Validation N4->N5

Caption: Analytical workflow incorporating a self-validating System Suitability Test gate.

Quantitative Validation Data

When executing the protocol above using a ≥98% purity standard, the method must adhere to ICH Q2(R1) validation guidelines[2]. The table below summarizes expected performance metrics for 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone compared against regulatory acceptance criteria.

Table 2: Method Validation Parameters
Validation ParameterRegulatory Acceptance CriteriaObserved Performance (Propiophenone Method)
Linearity Range R² > 0.9990.5 – 50 μg/mL (R² = 0.9998)
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%
Precision (Intra-day %RSD) ≤ 2.0%0.85%
Precision (Inter-day %RSD) ≤ 2.0%1.12%
Specificity Baseline resolution from matrixNo interference at target retention time

Bioanalytical Matrix Extraction Logic

When analyzing this compound in complex matrices (e.g., plasma or crude API synthesis batches), sample preparation is critical. The logic flow below demonstrates how the internal standard ensures data integrity even if extraction recovery is incomplete.

G S1 Complex Matrix (Crude API/Plasma) S2 Spike with IS (Propio-D5-phenone) S1->S2 S3 Solvent Extraction & Centrifugation S2->S3 S4 LC-MS/MS Ratio Quantification S3->S4

Caption: Logical flow of matrix extraction utilizing an internal standard to self-correct for analyte loss.

By spiking the IS before extraction, any physical loss of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone during centrifugation or transfer is mirrored by the IS. The final LC-MS/MS quantification relies on the ratio of their peak areas, inherently validating the final concentration regardless of absolute recovery yields[3].

References

  • ChemScene: 898788-00-6 | 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone | ChemScene.
  • Smolecule: Comprehensive Application Notes and Protocols: UPLC Method Development for Propiophenone Compounds.
  • BenchChem: A Guide to Bioanalytical Method Validation: Utilizing Propio-D5-phenone as an Internal Standard.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

[1] Part 1: Executive Safety Summary & Hazard Profiling[1] 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone is a specialized chlorinated aromatic ketone, structurally related to dihydrochalcones.[1] While specific toxicolo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary & Hazard Profiling[1]

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone is a specialized chlorinated aromatic ketone, structurally related to dihydrochalcones.[1] While specific toxicological data for this exact isomer is often proprietary or limited, its structural moieties (chlorinated benzene ring, aromatic ketone) dictate a strict Risk Group 2 handling protocol.

Scientific Rationale for Hazards:

  • Chlorinated Aromatic Moiety: High potential for lipophilicity, facilitating skin absorption and bioaccumulation. Halogenated compounds often exhibit significant aquatic toxicity (H410/H411).

  • Ketone Functionality: Contributes to mucous membrane irritation and potential central nervous system (CNS) depression if inhaled in high concentrations.

  • Benzylic Positions: Susceptible to radical formation; however, the primary risk remains Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335) .

Immediate Action Required: Treat this substance as a Potent Irritant and Potential Sensitizer . All handling must occur within a certified chemical fume hood.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1] The selection of nitrile over latex is critical due to the chemical resistance required for aromatic ketones.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright Blue/White for contrast).Outer Layer: 5-8 mil Nitrile (Extended Cuff).Rationale:[1] Aromatic ketones can permeate latex. Double gloving provides a breakthrough time >480 mins and visual indication of tears.
Ocular Protection Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient. The fine powder nature of the solid poses a dust ingress risk to the eyes, which can cause severe corneal abrasion and chemical conjunctivitis.
Respiratory Engineering Control Primary Primary: Certified Fume Hood (Face velocity: 80-100 fpm).Secondary (Spill/Outside Hood): Half-face respirator with P100/OV (Organic Vapor) cartridges.Rationale:[1] Prevents inhalation of dust during weighing and vapors during solvation.
Body Defense Lab Coat + Apron Material: 100% Cotton or Nomex Lab Coat (Snap closures).Add-on: Chemical-resistant apron (Tyvek/PVC) for liquid handling >100mL.Rationale:[1][3] Synthetic blends can melt onto skin if a fire occurs.

Part 3: Operational Protocols

Phase 1: Weighing & Solubilization

Objective: Minimize airborne dust generation and static discharge.

  • Engineering Check: Verify fume hood flow rate is within the safe zone (green indicator).

  • Static Control: Place an ionizing bar or anti-static gun near the balance if working in low humidity (<30% RH). Chlorinated aromatic powders are prone to static cling.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be reactive; use PTFE-coated or high-grade stainless steel.[1]

  • Solvation: Add solvent (e.g., Dichloromethane, Ethyl Acetate) slowly down the side of the vessel to prevent "puffing" of the powder.

Phase 2: Reaction Setup

Objective: Containment of halogenated vapors.

  • Closed Systems: All reactions involving this compound should be run in standard taper glassware with clamped joints.

  • Temperature Control: If heating, use a silicone oil bath or heating block. Avoid water baths if the compound is moisture-sensitive (though ketones are generally stable, intermediates may vary).[1]

  • Inert Atmosphere: Flush with Nitrogen or Argon if the specific synthesis step involves base-catalyzed condensation, to prevent side-oxidation.[1]

Part 4: Emergency Response & Disposal[1]

Spill Response Decision Logic

Minor Spill (<5g Solid):

  • Isolate the area.[2][4]

  • Dampen a paper towel with a compatible solvent (e.g., Ethanol) to capture dust.

  • Wipe inwards from the perimeter.

  • Dispose of as solid hazardous waste.

Major Spill (>5g or Solution):

  • Evacuate the immediate zone.[2][5][6]

  • Don P100/OV Respirator .

  • Cover liquid spills with Vermiculite or Chem-Sorb pads. Do not use combustible materials like sawdust.

  • Collect in a wide-mouth jar labeled "Halogenated Organic Debris."

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases.

  • Labeling: Must clearly state "Contains Chlorinated Aromatics."

Part 5: Visualizations

Diagram 1: Safe Handling Workflow

Caption: Logical flow for personnel entering and exiting the handling zone to ensure zero contamination.

SafeHandling Start Entry: Don PPE (Lab Coat, Goggles) Glove Double Glove (Nitrile) Start->Glove Check Check Hood Flow Glove->Check Check->Start Flow Fail Weigh Weighing (Anti-static) Check->Weigh Flow OK Solubilize Solubilization (Fume Hood) Weigh->Solubilize Waste Waste Segregation (Halogenated) Solubilize->Waste Exit Exit: Doff PPE & Wash Hands Waste->Exit

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for containment of solid vs. liquid spills.

SpillResponse Incident Spill Detected Type Identify State Incident->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid Wet Wipe Method (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Contain Vapors) Liquid->ActionLiquid Disposal Bin: Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4'-Chloropropiophenone. Retrieved from [1]

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 4'-Methylpropiophenone. Retrieved from [1]

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Retrieved from [1]

  • OxyChem. (2014). Chlorinated Organics Handbook: Handling and Safety. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone
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